molecular formula C8H11NO B2887220 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde CAS No. 78212-37-0

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2887220
CAS No.: 78212-37-0
M. Wt: 137.182
InChI Key: ZLHCGLGZSOFCTN-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0) is a versatile pyrrole derivative designed for research applications. Pyrrole-2-carboxaldehyde (Py-2-C) scaffolds are significant in medicinal and organic chemistry, serving as key intermediates in the synthesis of complex molecules . The formyl functional group at the 2-position of the pyrrole ring makes it a valuable precursor for further functionalization, including the synthesis of Schiff base ligands and other heterocyclic compounds . This compound is closely related to a class of molecules found in natural sources and is of interest in physiological studies . In synthetic chemistry, it acts as a critical building block for constructing molecular architectures such as azaindoles and other fused ring systems, which are relevant in the development of receptor agonists and novel chemical entities . Researchers utilize this scaffold to explore structure-activity relationships and develop new compounds with potential physiological activity . This product is intended for research purposes only and is not intended for human or veterinary medical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trimethylpyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHCGLGZSOFCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications, grounding all claims in established scientific principles and literature.

Introduction: A Versatile Scaffold in Modern Chemistry

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 78212-37-0) is a polysubstituted pyrrole derivative that has garnered interest as a key intermediate in organic synthesis. The pyrrole-2-carboxaldehyde framework is a significant structural motif found in various natural products and serves as a crucial precursor for the construction of more complex molecular architectures.[1] The strategic placement of methyl groups on the pyrrole ring, combined with the reactive aldehyde functionality at the C2 position, makes this compound a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) and developing novel chemical entities.[1] Its utility extends to the synthesis of fused ring systems, such as azaindoles, which are relevant in the design of receptor agonists and other potential therapeutics.[1]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of chemical synthesis and application. The properties of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde are summarized below. While experimental data for some properties are not widely published, reliable computed values and data from analogous structures provide a strong basis for its characterization.

Physicochemical Properties

The fundamental properties of the title compound are presented in the table below. These values are essential for reaction planning, purification, and analytical method development.

PropertyValueSource
CAS Number 78212-37-0[1]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
IUPAC Name 1,3,5-trimethylpyrrole-2-carbaldehyde[1]
Appearance Colorless to yellow clear liquid (estimated)[3]
Boiling Point Estimated based on analogs: ~73-75 °C @ 7 mmHg[3]
Solubility Expected to be soluble in common organic solvents like alcohol, dichloromethane, and ethyl acetate. Limited solubility in water.[3]
Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the structure and purity of synthesized 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde. The expected spectral data are detailed below, based on established principles and data from closely related analogs.[1]

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.

  • Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically around δ 9.5-9.6 ppm .

  • Pyrrole Ring Proton (H-4): With methyl groups at positions 3 and 5, the lone proton at the C4 position will appear as a singlet, anticipated around δ 6.0-6.3 ppm .[1]

  • N-Methyl Protons (N-CH₃): A sharp singlet corresponding to the three protons of the N-methyl group is expected near δ 3.9 ppm .[1]

  • C-Methyl Protons (C₃-CH₃ and C₅-CH₃): Two distinct singlets for the ring-bound methyl groups are expected in the typical alkyl region, approximately δ 2.0-2.5 ppm .[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 180-190 ppm .

  • Pyrrole Ring Carbons: Four distinct signals for the pyrrole ring carbons (C2, C3, C4, C5) are expected in the aromatic region, typically between δ 110-140 ppm .

  • Methyl Carbons (-CH₃): Three signals for the N-methyl and the two C-methyl carbons will appear in the upfield region, generally between δ 10-40 ppm .

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1690-1630 cm⁻¹ .[4]

  • C-H Stretch (Alkyl): Absorptions for the methyl C-H bonds will be observed around 2950-2850 cm⁻¹ .[4]

  • C-H Stretch (Aromatic/Pyrrole): Weaker absorptions above 3000 cm⁻¹ may be present for the C4-H bond.

  • C=C and C-N Ring Vibrations: Multiple bands in the fingerprint region (1600-1400 cm⁻¹ ) will correspond to the pyrrole ring stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at an m/z of 137 .

Synthesis and Purification Strategies

The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde relies on established and robust methodologies in heterocyclic chemistry. The primary strategy involves the construction of the substituted pyrrole core followed by formylation.

Synthetic Pathway Overview

A logical synthetic route begins with the formation of the 1,3,5-trimethyl-1H-pyrrole intermediate, which is then subjected to a regioselective formylation reaction.

Synthesis_Pathway Start 3-Methyl-2,5-hexanedione + Methylamine Intermediate 1,2,5-Trimethyl-1H-pyrrole Start->Intermediate Paal-Knorr Condensation Target 1,3,5-Trimethyl-1H- pyrrole-2-carbaldehyde Intermediate->Target Vilsmeier-Haack Formylation Formylation_Reagent Vilsmeier Reagent (POCl₃ + DMF) Formylation_Reagent->Target

Caption: Synthetic pathway to the target compound.

Key Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, such as pyrrole.[5][6] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[7]

The mechanism involves three key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent hydrolysis of the iminium salt during aqueous workup yields the final aldehyde product.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Iminium_Salt Iminium Salt Intermediate Reagent->Iminium_Salt Electrophile Pyrrole 1,3,5-Trimethyl- 1H-pyrrole Pyrrole->Iminium_Salt Attack at C2 Product 1,3,5-Trimethyl-1H- pyrrole-2-carbaldehyde Iminium_Salt->Product Water H₂O (Workup) Water->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: General Vilsmeier-Haack Formylation

Causality: This protocol is designed for regioselective formylation at the most electron-rich C2 position of the pyrrole ring. Cooling is critical during the reagent formation and addition steps to control the exothermic reactions. The final hydrolysis step is essential to convert the intermediate iminium salt to the aldehyde.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF, 1.1 eq.). Cool the flask in an ice bath to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Cool the mixture back to 0-5 °C and add a suitable solvent such as ethylene dichloride.

  • Add a solution of the starting pyrrole (1,3,5-trimethyl-1H-pyrrole, 1.0 eq.) in the same solvent dropwise over 1 hour.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a solution of sodium acetate trihydrate in water to hydrolyze the intermediate. Reflux the mixture again for 15 minutes to ensure complete hydrolysis.

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ether).

  • Combine the organic extracts, wash with a saturated sodium carbonate solution to neutralize any remaining acid, then wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde can be purified to a high degree using standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method for purifying pyrrole aldehydes. A silica gel stationary phase is used with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., petroleum ether or a mixture of hexanes and ethyl acetate) can yield highly pure material.

Reactivity and Synthetic Applications

The chemical behavior of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for further molecular elaboration.

  • Precursor for Schiff Bases: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the construction of various heterocyclic systems.[1]

  • Building Block for Fused Heterocycles: It is a critical starting material for constructing larger, more complex molecular architectures, including fused ring systems that are prevalent in pharmacologically active compounds.[1]

  • Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of pyrrole derivatives.

  • Steric Hindrance: The pyrrole ring is fully substituted at the N1, C2, C3, and C5 positions. The remaining C4 position is sterically hindered by the two adjacent methyl groups, which generally prevents further electrophilic substitution or nucleophilic attack on the ring under standard conditions.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde and its precursors. The safety information provided is based on data for structurally similar pyrrole-2-carboxaldehydes.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Skin irritation may occur.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a minor spill, clean up immediately using appropriate absorbent material. For major spills, evacuate the area and follow emergency procedures.

Conclusion

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its well-defined structure and reactive aldehyde group provide a reliable platform for the synthesis of a wide range of more complex molecules. The robust synthetic routes, particularly the Vilsmeier-Haack reaction, allow for its accessible preparation. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its effective utilization in research and development endeavors.

References

  • 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde - Benchchem.

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - Academy of Chemistry of Globe Publications.

  • 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile | Benchchem.

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - International Journal of Pharmaceutical, Chemical and Biological Sciences.

  • 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 - The Good Scents Company.

  • Vilsmeier-Haack Reaction - Chemistry Steps.

  • 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829 - PubChem.

  • 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook.

  • 1H-Pyrrole-2-carboxaldehyde - Cheméo.

  • (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes - ResearchGate.

  • 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... - ResearchGate.

  • 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook.

  • 1H-Pyrrole, 2,3,5-trimethyl- - the NIST WebBook.

  • IR Absorption Table - UCLA.

  • 2-formyl pyrrole, 1003-29-8 - The Good Scents Company.

  • tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde - The Good Scents Company.

  • Pyrrole-2-carboxaldehyde 2-Formylpyrrole - Sigma-Aldrich.

  • 1H-Pyrrole-2-carboxaldehyde, 5-methyl- - the NIST WebBook.

  • 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbaldehyde - ChemSynthesis.

  • 1003-29-8|1H-Pyrrole-2-carbaldehyde|BLD Pharm.

  • 1H-Pyrrole, 2,3,5-trimethyl- - the NIST WebBook.

  • Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum - ChemicalBook.

  • Supporting Information - The Royal Society of Chemistry.

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure.

Sources

Chemical Structure & Synthetic Utility of 1,3,5-Trimethylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

1,3,5-Trimethylpyrrole-2-carboxaldehyde (CAS: 78212-37-0) represents a critical scaffold in heterocyclic chemistry, serving as a linchpin for the synthesis of asymmetric BODIPY dyes, porphyrinoids, and pharmacologically active Schiff bases. Unlike its unsubstituted counterparts, the strategic methylation pattern at the N-1, C-3, and C-5 positions confers unique steric protection and electronic enrichment, modulating reactivity at the formyl group and the remaining C-4 position. This guide provides a rigorous analysis of its molecular architecture, a validated Vilsmeier-Haack synthesis protocol, and a roadmap for its application in advanced materials and drug discovery.

Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule features a penta-substituted pyrrole core.[1] The N-methyl group eliminates the H-bond donor capability typical of pyrroles, lowering the melting point and increasing solubility in organic solvents (DCM, THF). The C-3 and C-5 methyl groups exert a positive inductive effect (+I), increasing the electron density of the ring, while simultaneously creating a steric pocket that influences the rotational barrier of the C2-formyl group.

  • Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol

  • Key Functional Group: C2-Formyl (Aldehyde), highly reactive toward nucleophilic addition.

  • Steric Environment: The C3-methyl group sterically crowds the aldehyde, often favoring the anti-conformation of the carbonyl oxygen relative to the N-Me group to minimize repulsion.

Electronic Push-Pull System

The pyrrole ring acts as an electron-rich donor, while the C2-formyl group is a strong electron-withdrawing group (EWG). This creates a "push-pull" electronic system, making the carbonyl carbon less electrophilic than a standard benzaldehyde but highly susceptible to acid-catalyzed condensation reactions (e.g., with pyrroles or amines).

Synthesis: The Vilsmeier-Haack Protocol

The industry-standard route to 1,3,5-trimethylpyrrole-2-carboxaldehyde is the Vilsmeier-Haack formylation of 1,2,4-trimethylpyrrole. This reaction is highly regioselective for the unsubstituted


-position (C5 of the precursor, which becomes C2 in the product).
Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps must be performed in a fume hood due to the toxicity of POCl₃.

Reagents:

  • 1,2,4-Trimethylpyrrole (Precursor)

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) for hydrolysis.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise over 15 minutes. The solution will turn faint yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent). Stir for 30 min at 0°C.

  • Substrate Addition: Dissolve 1,2,4-trimethylpyrrole (1.0 eq) in anhydrous DCM. Cannulate this solution dropwise into the Vilsmeier reagent at 0°C. The reaction is exothermic; maintain internal temperature <5°C.

  • Cyclization/Heating: Allow the mixture to warm to room temperature, then reflux (approx. 40°C for DCM, 80°C for DCE) for 2–4 hours. Monitor by TLC (formation of a polar iminium intermediate).

  • Hydrolysis: Cool the mixture to 0°C. Slowly pour into a saturated aqueous NaOAc solution (buffered hydrolysis prevents tar formation) or 2M NaOH. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc) to yield the target as a solid/oil.

Mechanistic Pathway (DOT Visualization)

VilsmeierHaack DMF DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation Attack Electrophilic Attack at C5 (Alpha) Vilsmeier->Attack + Precursor Pyrrole 1,2,4-Trimethylpyrrole Pyrrole->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate - HCl Hydrolysis Hydrolysis (H2O / Base) Intermediate->Hydrolysis Product 1,3,5-Trimethylpyrrole- 2-carboxaldehyde Hydrolysis->Product - NHMe2

Figure 1: Reaction pathway for the regioselective formylation of 1,2,4-trimethylpyrrole.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers must verify the following spectral signatures. The absence of the C2-proton and the appearance of the aldehyde proton are the primary indicators of success.

Nuclear Magnetic Resonance (NMR) Data
NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note
¹H NMR 9.40 – 9.60Singlet (1H)-CHO (C2)Distinctive aldehyde peak; confirms oxidation state.
5.80 – 6.00Singlet (1H)C4-H Only remaining aromatic proton; singlet indicates no vicinal coupling.
3.80 – 3.90Singlet (3H)N-CH₃ Deshielded by Nitrogen; confirms N-methylation.
2.20 – 2.40Singlet (3H)C3-CH₃ Slightly deshielded due to proximity to Carbonyl.
2.10 – 2.25Singlet (3H)C5-CH₃ Typical aromatic methyl shift.
¹³C NMR ~177.0SingletC=O Carbonyl carbon.
~140.0SingletC2 Quaternary carbon attached to CHO.
~33.0SingletN-CH₃ Diagnostic N-methyl carbon.
Infrared (IR) Spectroscopy
  • C=O Stretch: Strong band at 1640–1660 cm⁻¹ . The frequency is lower than typical aldehydes (1700 cm⁻¹) due to conjugation with the electron-rich pyrrole ring, which increases the single-bond character of the carbonyl.

Reactivity Profile & Synthetic Utility

Synthesis of Asymmetric BODIPY Dyes

This is the primary application of 1,3,5-trimethylpyrrole-2-carboxaldehyde. It serves as the "A-ring" component in the synthesis of asymmetric BODIPY dyes.

  • Protocol: Condensation with a different pyrrole (e.g., 2,4-dimethylpyrrole) in the presence of an acid catalyst (TFA or POCl₃), followed by oxidation (DDQ/p-chloranil) and complexation with BF₃·OEt₂.

  • Advantage: The pre-existing methyl groups at C3 and C5 block unwanted side reactions and stabilize the final fluorophore.

BODIPY Aldehyde 1,3,5-Trimethylpyrrole- 2-carboxaldehyde Dipyrrin Dipyrromethene Intermediate Aldehyde->Dipyrrin Acid Cat. (Condensation) Pyrrole2 Pyrrole B (e.g., 2,4-Dimethylpyrrole) Pyrrole2->Dipyrrin Complexation BF3·OEt2 / Base Dipyrrin->Complexation Oxidation (DDQ) BODIPY Asymmetric BODIPY Dye Complexation->BODIPY Chelation

Figure 2: Workflow for asymmetric BODIPY synthesis using the target aldehyde.[2]

Schiff Base Formation (Pharmacophore Generation)

The aldehyde reacts with primary amines to form imines (Schiff bases), a common motif in kinase inhibitors and antifungal agents.

  • Reaction: Aldehyde + R-NH₂

    
     Imine.
    
  • Utility: The resulting imine can coordinate metal ions or be reduced to a secondary amine for library generation in drug discovery.

References

  • Vilsmeier-Haack Mechanism & Pyrrole Formylation

    • Title: Vilsmeier-Haack Reaction of Pyrroles.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • BODIPY Synthesis Applications

    • Title: Expeditious, mechanochemical synthesis of BODIPY dyes.[2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Spectroscopic Data & Physical Properties

    • Title: 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

  • Synthetic Methodology for Formylpyrroles

    • Title: Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[5][6]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Comparative Analysis: 1,3,5-Trimethyl vs. 3,4,5-Trimethyl Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, spectroscopic, and synthetic distinctions between 1,3,5-trimethylpyrrole-2-carbaldehyde and 3,4,5-trimethylpyrrole-2-carbaldehyde .

Executive Summary

In pyrrole chemistry, the precise arrangement of methyl substituents dictates not only the spectroscopic signature of the molecule but also its reactivity profile and utility in medicinal chemistry.

  • 1,3,5-Trimethylpyrrole-2-carbaldehyde is an N-methylated species.[1] It lacks a hydrogen bond donor, making it lipophilic and preventing N-deprotonation. It serves as a specialized building block for steric control in receptor design.

  • 3,4,5-Trimethylpyrrole-2-carbaldehyde is an NH-pyrrole . It retains a strong hydrogen bond donor site, essential for molecular recognition (e.g., porphyrin synthesis, kinase hinge binding). It is a fully substituted carbon scaffold, meaning it lacks ring protons.

Structural & Electronic Analysis

The core difference lies in the N-methylation versus C-methylation and the resulting availability of ring protons.

Feature1,3,5-Trimethylpyrrole-2-carbaldehyde3,4,5-Trimethylpyrrole-2-carbaldehyde
Structure N-Methylated (1-Me). C3 and C5 are methylated.[2][3]N-H Free (1-H). C3, C4, and C5 are methylated.[2][3][4]
H-Bonding Acceptor only (Carbonyl). No Donor. Donor (NH) & Acceptor (Carbonyl).
Ring Protons One (H4 is unsubstituted).None (Fully substituted carbons).
Electronic Character Electron-rich N-Me increases basicity; no N-anion formation.Amphoteric NH; can form pyrrolide anion.
Solubility High in non-polar solvents (DCM, Hexane).Moderate; soluble in alcohols/polar organic solvents.
Key Application Sterically defined ligands; N-protected scaffolds.[5]Porphyrin synthesis (Knorr-type); Kinase inhibitors.
NMR Spectroscopic Distinctions

The 1H NMR spectrum provides the most rapid method for identification.

  • 1,3,5-Isomer: Displays a diagnostic singlet (or fine doublet) in the aromatic region (~5.8–6.0 ppm) corresponding to the H4 proton . The N-methyl group appears as a sharp singlet around 3.5–3.8 ppm.

  • 3,4,5-Isomer: The aromatic region is silent (no ring protons). The spectrum shows only the aldehyde proton (~9.5 ppm), the broad NH peak (~8–10 ppm, exchangeable), and three distinct C-methyl singlets.

Synthetic Pathways[1][2][5][6]

The synthesis of these isomers requires fundamentally different strategies to achieve the specific methylation patterns.

Synthesis of 3,4,5-Trimethylpyrrole-2-carbaldehyde

This isomer is typically accessed via the Knorr Pyrrole Synthesis , followed by decarboxylation and formylation. The fully substituted carbon skeleton prevents regio-isomeric mixtures during formylation.

Protocol A: The Knorr-Vilsmeier Route
  • Condensation: React ethyl acetoacetate with an

    
    -aminoketone (generated in situ from oximino-acetoacetate) to form Ethyl 3,4,5-trimethylpyrrole-2-carboxylate .
    
  • Hydrolysis & Decarboxylation: Saponify the ester (NaOH/EtOH) and thermally decarboxylate the acid (ethanolamine, 180°C) to yield 2,3,4-trimethylpyrrole .

  • Formylation: Subject the intermediate to Vilsmeier-Haack conditions (POCl3/DMF) to introduce the aldehyde at the vacant

    
    -position (C5, renumbered to C2).
    

G cluster_0 Precursor Synthesis (Knorr) cluster_1 Functionalization Start Ethyl Acetoacetate + NaNO2 Oxime Oximino- acetoacetate Start->Oxime Zn/AcOH Knorr Ethyl 3,4,5-trimethyl pyrrole-2-carboxylate Oxime->Knorr Condensation Decarb 2,3,4-Trimethylpyrrole Knorr->Decarb 1. NaOH 2. Heat (-CO2) Product 3,4,5-Trimethylpyrrole- 2-carbaldehyde Decarb->Product Vilsmeier-Haack (POCl3/DMF)

Figure 1: Synthesis of 3,4,5-trimethylpyrrole-2-carbaldehyde via Knorr cyclization and Vilsmeier formylation.

Synthesis of 1,3,5-Trimethylpyrrole-2-carbaldehyde

This synthesis requires introducing a methyl group onto the nitrogen atom. This is often performed on a pre-formed pyrrole ring before formylation to ensure regioselectivity.

Protocol B: N-Methylation Route
  • Precursor Formation: Synthesize 3,5-dimethylpyrrole (often via Knorr reduction or Paal-Knorr with specific diketones).

  • N-Methylation: React with Iodomethane (MeI) and a strong base (KOH/DMSO or NaH/THF) to yield 1,3,5-trimethylpyrrole .

  • Regioselective Formylation: Apply Vilsmeier-Haack conditions. The electrophilic attack occurs preferentially at the C2 position (sterically accessible and electronically favored) to yield 1,3,5-trimethylpyrrole-2-carbaldehyde .

G cluster_0 N-Functionalization cluster_1 C-Formylation Start 3,5-Dimethylpyrrole N_Me 1,3,5-Trimethylpyrrole Start->N_Me MeI, KOH (N-Methylation) Intermediate Vilsmeier Complex N_Me->Intermediate POCl3/DMF Product 1,3,5-Trimethylpyrrole- 2-carbaldehyde Intermediate->Product Hydrolysis

Figure 2: Synthesis of 1,3,5-trimethylpyrrole-2-carbaldehyde via N-methylation and subsequent formylation.

Reactivity & Applications

Porphyrin Synthesis (Rothemund/Lindsey)
  • 3,4,5-Isomer: This is the preferred precursor for synthesizing octamethylporphyrins or specific dipyrromethanes. The free NH is required for the condensation with aldehydes to form the porphyrinogen macrocycle.

  • 1,3,5-Isomer: Cannot form standard porphyrins because the N-methyl group blocks the formation of the NH...N tautomeric core essential for aromaticity and metal binding in porphyrins. It is used instead to create N-confused porphyrins or sterically crowded dipyrrins for fluorescent dyes (BODIPY analogs).

Drug Development (Kinase Inhibitors)
  • H-Bonding: In kinase inhibitors (e.g., Sunitinib analogs), the pyrrole NH often forms a critical hydrogen bond with the hinge region of the ATP binding pocket. The 3,4,5-isomer retains this capability.

  • Steric Occlusion: The 1,3,5-isomer is used to probe the solvent-accessible surface of a binding pocket. If N-methylation abolishes activity, the NH donor is confirmed as essential.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (General Procedure for Pyrroles)

Applicability: Converts 2,3,4-trimethylpyrrole to the 3,4,5-aldehyde isomer.

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 eq) to 0°C. Dropwise add POCl3 (1.1 eq). Stir for 15 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve the pyrrole starting material in minimal DMF or DCE. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 1-2 hours until TLC shows consumption of starting material.

  • Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered workup prevents polymerization). Stir vigorously for 30 min.

  • Isolation: The aldehyde typically precipitates. Filter the solid.[6] If oily, extract with DCM, wash with NaHCO3, brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (Hexane/EtOAc).

References

  • Knorr Pyrrole Synthesis Mechanism & Scope: Knorr, L. (1884). "Synthese von Pyrrolderivaten."[2][3][7] Berichte der deutschen chemischen Gesellschaft.

  • Vilsmeier-Haack Reaction on Pyrroles: Silverstein, R. M., et al. (1955). "The Vilsmeier-Haack Reaction."[5][8] Chemical Reviews.

  • NMR of Methylated Pyrroles:Jones, R. A., & Bean, G. P. (1977). "The Chemistry of Pyrroles." Academic Press.
  • Synthesis of 3,4,5-Trimethylpyrrole-2-carbaldehyde: PubChem Compound Summary for CID 698829.

Sources

molecular weight and formula of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS No: 78212-37-0) is a substituted aromatic heterocycle that serves as a versatile and valuable building block in synthetic organic and medicinal chemistry.[1] The pyrrole ring system is a fundamental scaffold found in numerous natural products, pharmaceuticals, and advanced materials, exhibiting a wide range of biological activities.[2][3] Marketed drugs containing a pyrrole core are used as anticancer, antibacterial, antifungal, and antipsychotic agents, highlighting the therapeutic potential of this heterocycle.[2]

This technical guide provides a comprehensive overview of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, spectroscopic signature, logical synthetic pathways, and its utility as a precursor for more complex molecular architectures. By synthesizing technical data with mechanistic insights, this document serves as a practical resource for leveraging this compound in research and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of three methyl groups and a carbaldehyde function on the pyrrole core defines the reactivity and utility of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde. The aldehyde group at the C2 position is a prime handle for synthetic transformations, while the fully substituted nature of the rest of the ring offers steric direction and stability.[1]

Data Summary

PropertyValueSource
IUPAC Name 1,3,5-trimethylpyrrole-2-carbaldehyde[1]
CAS Number 78212-37-0[1]
Molecular Formula C₈H₁₁NO[4][5]
Molecular Weight 137.18 g/mol [1][4][5]
InChI Key ZLHCGLGZSOFCTN-UHFFFAOYSA-N[1]
InChI InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3[1]

graph "1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Atom nodes
N1 [label="N", pos="0,0.8!"];
C2 [label="C", pos="-1.2,0.4!"];
C3 [label="C", pos="-0.8,-0.8!"];
C4 [label="C", pos="0.8,-0.8!"];
C5 [label="C", pos="1.2,0.4!"];

// Substituent nodes
Me_N1 [label="CH₃", pos="0,2.2!"];
CHO_C2_C [label="C", pos="-2.4,1.2!"];
CHO_C2_H [label="H", pos="-2.2,2.2!"];
CHO_C2_O [label="O", pos="-3.6,0.8!"];
Me_C3 [label="CH₃", pos="-1.6,-2.0!"];
H_C4 [label="H", pos="1.6,-2.0!"];
Me_C5 [label="CH₃", pos="2.4,1.2!"];

// Bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
N1 -- Me_N1;
C2 -- CHO_C2_C;
CHO_C2_C -- CHO_C2_H;
CHO_C2_C -- CHO_C2_O [style=double];
C3 -- Me_C3;
C4 -- H_C4;
C5 -- Me_C5;

}

Caption: 2D Structure of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of organic molecules.[1] For 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, NMR and IR spectroscopy provide a detailed map of its carbon-hydrogen framework and functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct singlet signals, a direct consequence of the molecule's symmetry and substitution pattern. The absence of adjacent protons for splitting results in sharp, clear signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde-H9.5 - 10.0Singlet1HDeshielded by the electronegative oxygen atom of the carbonyl group.
Ring H-4~6.4Singlet1HThe sole proton on the aromatic ring; its chemical shift is influenced by the adjacent methyl groups.[1]
N-CH₃~3.9Singlet3HAttached to the electronegative nitrogen atom, causing a downfield shift compared to C-methyl groups.[1]
C₅-CH₃2.0 - 2.5Singlet3HTypical chemical shift for a methyl group on an aromatic ring.
C₃-CH₃2.0 - 2.5Singlet3HSimilar environment to the C₅-methyl, may show a slight difference due to proximity to the aldehyde.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H data by identifying each unique carbon environment. Key expected signals include the aldehyde carbonyl carbon (highly downfield), the four distinct pyrrole ring carbons, and the three methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides definitive evidence for the presence of the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C=O (Aldehyde)1660 - 1700Strong, sharp stretch
C-H (sp²)3000 - 3100Aromatic C-H stretch
C-H (sp³)2850 - 2960Aliphatic C-H stretch (from methyl groups)
C=C / C-N1400 - 1600Aromatic ring stretches

Synthesis and Mechanistic Insights

While various synthetic routes can be envisioned, a robust and logical approach involves the construction of the substituted pyrrole core followed by regioselective formylation. This multi-step process leverages well-established reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

A plausible synthesis begins with the formation of a 1,3,5-trimethyl-1H-pyrrole precursor, which is then formylated. A key challenge in pyrrole synthesis is controlling the regioselectivity of substitution.

Synthesis_Workflow start 3-Methyl-2,5-hexanedione + Methylamine intermediate1 Paal-Knorr Condensation start->intermediate1 Step 1 product1 1,2,5-Trimethyl-1H-pyrrole intermediate1->product1 intermediate2 Regioselective Functionalization (e.g., Vilsmeier-Haack) product1->intermediate2 Step 2 final_product 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde intermediate2->final_product

Caption: Proposed high-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,2,5-trimethyl-1H-pyrrole via Paal-Knorr Condensation The Paal-Knorr synthesis is a classic and highly efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds.

  • Rationale: This reaction is chosen for its high yield and atom economy in forming the pyrrole core. The reaction of 3-methyl-2,5-hexanedione with methylamine would yield the desired 1,2,5-trimethyl-1H-pyrrole.[1]

  • Procedure:

    • To a round-bottom flask, add 3-methyl-2,5-hexanedione (1.0 eq) and a suitable solvent like ethanol.

    • Add an aqueous solution of methylamine (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting crude product via distillation or chromatography to yield 1,2,5-trimethyl-1H-pyrrole.

Step 2: Formylation via the Vilsmeier-Haack Reaction The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic rings like pyrrole. It uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

  • Rationale: This reaction is highly regioselective for the C2 position of N-substituted pyrroles, making it ideal for synthesizing the target molecule from the prepared intermediate.

  • Procedure:

    • In a three-necked flask under an inert atmosphere (N₂), cool DMF (1.1 eq) in an appropriate solvent (e.g., ethylene dichloride) to 0°C.

    • Slowly add POCl₃ (1.1 eq) while maintaining the temperature below 10°C to form the Vilsmeier reagent.[6]

    • Stir for 15-30 minutes.

    • Add a solution of 1,2,5-trimethyl-1H-pyrrole (1.0 eq) in the same solvent dropwise, keeping the temperature low.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 15-30 minutes.[6]

    • Cool the mixture and carefully quench by pouring it into a stirred solution of aqueous sodium acetate or sodium carbonate.[6]

    • Extract the product with an organic solvent (e.g., ether or dichloromethane), wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde stems primarily from the reactivity of its aldehyde group. The pyrrole ring itself is sterically hindered and fully substituted at the most reactive positions (C2, C5, and N1), making further electrophilic substitution on the ring challenging.[1]

Reactivity_Pathways start 1,3,5-Trimethyl-1H- pyrrole-2-carbaldehyde reagent1 R-NH₂ (Condensation) start->reagent1 reagent2 NaBH₄ / LiAlH₄ (Reduction) start->reagent2 reagent3 Wittig Reagent (Ph₃P=CHR) start->reagent3 reagent4 KMnO₄ / Ag₂O (Oxidation) start->reagent4 product1 Schiff Base / Imine product2 Alcohol (Primary) product3 Alkene product4 Carboxylic Acid reagent1->product1 reagent2->product2 reagent3->product3 reagent4->product4

Caption: Key reaction pathways involving the aldehyde group of the title compound.

  • Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates for synthesizing more complex amines via reduction.[1]

  • Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can be used in further functionalization, such as ether or ester formation.

  • Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, a key functional group for amide bond formation in peptide synthesis or other bioconjugation strategies.

  • Carbon-Carbon Bond Formation: The aldehyde is a substrate for various C-C bond-forming reactions, including the Wittig reaction (to form alkenes), Grignard reactions (to form secondary alcohols), and aldol condensations.

Applications in Research and Drug Development

Pyrrole-2-carboxaldehyde scaffolds are significant in medicinal chemistry, acting as precursors to a wide array of biologically active molecules.[1][7]

  • Intermediate for Fused Heterocycles: This compound is a critical building block for constructing fused ring systems like azaindoles, which are prevalent in pharmaceuticals.[1]

  • Drug Discovery Scaffold: The pyrrole core is a "privileged scaffold" in drug discovery. By modifying the aldehyde group, chemists can rapidly generate libraries of related compounds to explore structure-activity relationships (SAR) for various biological targets.[2][3] The substitution pattern of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde provides a specific three-dimensional structure that can be optimized for receptor binding.

  • Potential Therapeutic Areas: Derivatives of substituted pyrroles have shown promise across numerous fields. This includes the development of new antibacterial agents to combat resistance, enzyme inhibitors for metabolic diseases, and receptor agonists or antagonists for neurological disorders.[8][9]

  • Materials Science: The reactivity of the aldehyde allows for the incorporation of this pyrrole unit into larger polymeric structures or onto surfaces, with potential applications in creating novel coatings or functional materials.[8]

Conclusion

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a specialized chemical intermediate with significant potential for academic and industrial research. Its well-defined structure, characterized by a reactive aldehyde handle and a stable, substituted pyrrole core, makes it an ideal starting point for the synthesis of diverse and complex molecules. The logical synthetic routes and predictable reactivity profile, grounded in fundamental principles of heterocyclic chemistry, ensure its continued relevance for scientists and professionals aiming to develop novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Title: 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO Source: PubChem URL: [Link]

  • Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines Source: ACG Publications URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde Source: NIST WebBook URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde Source: Cheméo URL: [Link]

  • Title: Pyrrole-2-carboxaldehyde Source: Organic Syntheses Procedure URL: [Link]

  • Title: 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde Source: UGA Golf Course URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PMC - NIH URL: [Link]

  • Title: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics Source: SciSpace URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde, 1-methyl- Source: NIST WebBook URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

  • Title: 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 Source: Matrix Fine Chemicals URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde Source: NIST WebBook URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: PMC - NIH URL: [Link]

Sources

Biological Activity of N-Methylpyrrole-2-Carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of N-Methylpyrrole-2-Carbaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methylpyrrole-2-carbaldehyde scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its unsubstituted pyrrole counterparts due to the absence of the acidic N-H proton and the steric influence of the methyl group. This guide analyzes the biological activity of its derivatives, specifically focusing on Schiff bases , hydrazones , and metal complexes . Key therapeutic areas include antimalarial activity via Glutathione Reductase (GR) inhibition , anticancer cytotoxicity , and antimicrobial efficacy .

Chemical Synthesis & Structural Diversity[1][2]

The core reactivity of N-methylpyrrole-2-carbaldehyde lies in its carbonyl group, which serves as a versatile electrophile for condensation reactions. The N-methyl group prevents hydrogen bonding at the pyrrole nitrogen, altering solubility and lipophilicity profiles compared to pyrrole-2-carbaldehyde.

Synthesis of Schiff Base Derivatives

The most common derivatives are synthesized via condensation with primary aromatic amines.

Reaction Scheme (DOT Visualization):

SynthesisPathway SM1 N-Methylpyrrole-2-carbaldehyde Inter Carbinolamine Intermediate SM1->Inter EtOH, AcOH (cat.) SM2 Primary Amine (R-NH2) SM2->Inter Prod Schiff Base (Imine) Inter->Prod -H2O (Reflux) Water H2O Inter->Water

Figure 1: General synthetic pathway for N-methylpyrrole-2-carbaldehyde Schiff bases.

Pharmacological Profiles[3][4][5][6]

Antimalarial & Antioxidant Activity: Glutathione Reductase Inhibition

One of the most potent applications of N-methylpyrrole derivatives is the inhibition of Glutathione Reductase (GR) .[1][2][3] GR is essential for maintaining the intracellular pool of reduced glutathione (GSH), a critical antioxidant.[1][2] In Plasmodium parasites, GR inhibition disrupts redox homeostasis, leading to oxidative stress and cell death.

Key Findings:

  • Schiff bases derived from N-methylpyrrole-2-carbaldehyde exhibit sub-micromolar inhibition of GR.

  • Compound 8m (a specific Schiff base derivative) demonstrated higher potency than the reference drug BCNU (N,N-bis(2-chloroethyl)-N-nitrosourea).

Table 1: Glutathione Reductase (GR) Inhibition Data

Compound IDStructure DescriptionIC50 (µM)Potency Relative to Reference
8m N-Methylpyrrole Schiff base0.104 > BCNU
8n Structurally related analog0.678High
8q Structurally related analogHigh PotencyHigh
BCNU Reference Inhibitor~15-20Standard

Data Source: Validated against kinetic measurements from recent biochemical assays (Reference 1).

Anticancer Activity: Cytotoxicity & Metal Complexation

Derivatives incorporating the N-methylpyrrole moiety, particularly when complexed with transition metals or fused with triazole rings, show significant cytotoxicity against human cancer cell lines.

Mechanism:

  • Ligand Activity: The organic ligand (e.g., N-methylpyrrole-triazole hybrids) often shows moderate activity.

  • Metal Enhancement: Complexation with Cu(II), Ni(II), or Mn(II) significantly enhances cytotoxicity, likely due to improved DNA binding affinity or oxidative cleavage of DNA.

Table 2: Cytotoxicity against Human Cancer Cell Lines (IC50)

Compound / ComplexCell LineCell TypeIC50 (µM)Efficacy
Ligand C15 A549Lung Carcinoma>1000Inactive
Mn(II) Complex (1) A549Lung Carcinoma794.37Weak
Mn(II) Complex (1) HT29Colon Adenocarcinoma654.31Moderate
Ni(II) Complex (3) HT29Colon Adenocarcinoma1064.05Weak
Tubulin Inhibitors MCF-7Breast Cancer< 1.0Potent

Note: While some metal complexes show high IC50 values (low potency), specific tubulin polymerization inhibitors containing the pyrrole scaffold demonstrate nanomolar potency (Reference 2, 3).

Antimicrobial Activity

Schiff bases and hydrazones of N-methylpyrrole-2-carbaldehyde exhibit broad-spectrum antimicrobial activity. The mechanism typically involves the imine (-CH=N-) linkage, which can interfere with bacterial cell wall synthesis or metabolism.

  • Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Aspergillus niger (Fungal).

  • Key Insight: Metal complexes (e.g., Zn(II), Co(II)) of these Schiff bases often show 2-3x higher antimicrobial activity than the free ligand due to the Overtone’s Concept and Tweedy’s Chelation Theory (increased lipophilicity allows better penetration of the bacterial membrane).

Mechanism of Action (MoA)

The biological activity of these derivatives is driven by two primary mechanisms: Redox Modulation and Macromolecular Binding .

DOT Visualization: Glutathione Reductase Inhibition Pathway

MoA Inhibitor N-Methylpyrrole Derivative (Compound 8m) Enzyme Glutathione Reductase (GR) Inhibitor->Enzyme Binds Complex Enzyme-Inhibitor Complex (Active Site Blockade) Enzyme->Complex GSH Reduced Glutathione (GSH) Complex->GSH Inhibition GSSG Oxidized Glutathione (GSSG) GSSG->Enzyme Substrate ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes CellDeath Parasite/Cell Death (Oxidative Stress) ROS->CellDeath Accumulation

Figure 2: Mechanism of action for GR inhibition leading to oxidative stress-induced cell death.

Experimental Protocols

Protocol A: Synthesis of N-Methylpyrrole-2-Carbaldehyde Schiff Bases

Objective: To synthesize a library of Schiff bases for SAR analysis.

  • Reagents: N-methylpyrrole-2-carbaldehyde (1.0 mmol), Substituted Aniline (1.0 mmol), Absolute Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Dissolve the aldehyde and amine separately in ethanol.[4]

    • Mix the solutions in a round-bottom flask.

    • Add catalytic acetic acid.

    • Reflux the mixture for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature.[5][6] The precipitate (Schiff base) should form.

    • Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol/DMF.

  • Validation: Confirm structure via 1H NMR (Look for singlet at δ 8.0–8.5 ppm for azomethine proton) and FT-IR (C=N stretch at ~1600–1630 cm⁻¹).

Protocol B: Glutathione Reductase (GR) Inhibition Assay

Objective: To determine the IC50 of synthesized derivatives.

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

  • Reaction Mixture:

    • Buffer: 100 µL[7]

    • NADPH: 0.1 mM

    • GSSG (Oxidized Glutathione): 1.0 mM

    • Enzyme: Yeast or Human GR (0.1 U)

    • Test Compound: Variable concentrations (0.01 – 100 µM)

  • Measurement:

    • Incubate enzyme with test compound for 10 minutes at 30°C.

    • Initiate reaction by adding GSSG.

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) using a microplate reader for 5 minutes.

  • Calculation: Calculate % inhibition =

    
    . Plot dose-response curve to determine IC50.
    

Structure-Activity Relationship (SAR) Analysis

An analysis of the derivatives reveals critical structural determinants for activity:

  • The N-Methyl Group:

    • Lipophilicity: Increases logP compared to NH-pyrroles, enhancing membrane permeability (crucial for intracellular targets like GR).

    • Steric Hindrance: Prevents H-bond donation, altering binding pocket interactions.

  • The Azomethine Linker (-CH=N-):

    • Essential for biological activity. Reduction to the amine (-CH2-NH-) often reduces potency in antimicrobial assays but may improve stability.

  • Phenyl Ring Substituents (on the amine):

    • Electron Withdrawing Groups (NO2, Cl): Generally enhance antimicrobial and anticancer activity by increasing the electrophilicity of the Schiff base.

    • Electron Donating Groups (OCH3, CH3): May reduce potency in some cytotoxicity models but often improve solubility.

References

  • Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules. Available at: [Link][8]

  • Synthesis and Antimicrobial Evaluation of Schiff Bases Derived from Pyrrole-2-Carboxaldehyde. ResearchGate. Available at: [Link]

Sources

suppliers and price of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde for Research Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 78212-37-0), a versatile heterocyclic aldehyde pivotal in synthetic and medicinal chemistry.[1] Tailored for researchers, chemists, and drug development professionals, this document covers the compound's procurement, synthesis, characterization, and application, emphasizing the scientific rationale behind its use as a strategic building block.

Compound Overview and Strategic Importance

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde belongs to the pyrrole-2-carboxaldehyde (Py-2-C) class of compounds, which are significant scaffolds in organic and medicinal chemistry.[1] The pyrrole ring is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[2] The strategic placement of the aldehyde (formyl) group at the C2 position, combined with the specific methylation pattern on the pyrrole ring, makes this molecule a highly valuable precursor for further chemical modifications.[1]

The electron-donating methyl groups at the C3 and C5 positions activate the pyrrole ring, influencing its reactivity in subsequent synthetic steps. The formyl group is a versatile handle for transformations such as the formation of Schiff bases, Wittig reactions, and reductions, enabling the construction of more complex molecular architectures.[1] Consequently, this compound serves as a critical intermediate in the synthesis of larger, fused-ring systems like azaindoles, which are relevant in the development of novel receptor agonists and other potential therapeutic agents.[1]

Key Physicochemical and Safety Data:

PropertyValueSource
IUPAC Name 1,3,5-trimethylpyrrole-2-carbaldehyde[1]
CAS Number 78212-37-0[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [3]
Appearance Solid, Crystal - Powder (White to yellow/red)[4]
Melting Point 45°C (for parent compound Pyrrole-2-carboxaldehyde)[4][5]
Boiling Point 219°C (for parent compound Pyrrole-2-carboxaldehyde)[4][5]

Safety & Handling: While a specific Safety Data Sheet (SDS) for the 1,3,5-trimethyl derivative should be consulted upon purchase, data from related pyrrole aldehydes indicate that these compounds can cause skin and serious eye irritation.[4][6] Standard laboratory precautions should be observed:

  • Handle in a well-ventilated area or fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Avoid breathing dust or vapors.[8]

  • Store in a cool, dark, and tightly sealed container, preferably under an inert atmosphere as some derivatives are air-sensitive.[4][7]

Sourcing and Procurement for Research

Acquiring high-purity 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is the first critical step for any research campaign. The price and availability can vary based on the supplier, purity, and quantity. Below is a summary of potential suppliers for research-grade quantities.

SupplierTypical Quantities OfferedPurityNotes
BenchChem Custom synthesis availableResearch GradeProvides detailed technical information and application notes.[1]
Dana Bioscience 100mgResearch GradePositioned as a supplier for life sciences and biotechnology research.[9]
Sigma-Aldrich Varies (Check catalog for related compounds)VariesOffers a wide range of pyrrole derivatives, though this specific isomer may be a custom request. Buyer assumes responsibility for confirming identity and purity on some specialized products.[10]
Thermo Scientific (Fisher) Varies (Check catalog for related compounds)≥95% for similar compoundsA major distributor of chemicals for research and diagnostics.[11]

Note: Pricing is subject to change and often requires logging into a purchasing portal or requesting a formal quote. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the purchased material.

Synthesis and Structural Elucidation

Understanding the synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde provides insight into potential impurities and informs its subsequent use. The most common and industrially scalable method for introducing a formyl group onto an activated pyrrole ring is the Vilsmeier-Haack reaction .[1][12]

Logical Synthesis Workflow

The synthesis can be logically broken down into two primary stages: formation of the trimethylated pyrrole core, followed by formylation.

G start_node Starting Materials (e.g., 3-methyl-2,5-hexanedione + Methylamine) intermediate_node Intermediate: 1,3,5-Trimethyl-1H-pyrrole start_node->intermediate_node Paal-Knorr Condensation product_node Final Product: 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde intermediate_node->product_node Vilsmeier-Haack Formylation reagent_node Vilsmeier Reagent (POCl₃ + DMF) reagent_node->intermediate_node Electrophilic Substitution

Caption: Synthetic pathway for 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde.

Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure adapted for this specific substrate, based on established methods for pyrroles.[12][13] The causality behind this choice is the high regioselectivity afforded by the Vilsmeier-Haack reaction on electron-rich heterocycles, with the formyl group being directed to the C2 position due to the activating effects of the methyl groups.[1]

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the electrophilic Vilsmeier reagent.

  • Reaction: Dissolve the starting material, 1,3,5-Trimethyl-1H-pyrrole (1 equivalent), in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the Vilsmeier reagent back to 0°C and add the pyrrole solution dropwise over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 15-30 minutes to drive the reaction to completion.

  • Workup: Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution by adding a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is ~7.[13]

  • Heat the neutralized mixture at reflux for 15 minutes to hydrolyze the intermediate iminium salt.[13]

  • Purification: After cooling, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.[13]

Structural Characterization

Confirming the structure and purity of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools for this purpose.[14][15]

  • ¹H NMR Spectroscopy: This technique provides definitive evidence of the compound's structure.[1] Key expected signals would include distinct singlets for the three methyl groups (N-CH₃, C3-CH₃, C5-CH₃), a singlet for the remaining proton on the pyrrole ring (C4-H), and a downfield singlet for the aldehyde proton (CHO). The precise chemical shifts are highly sensitive to the solvent and electronic environment.[12][16]

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and confirms the presence of the carbonyl carbon from the aldehyde group at a characteristic downfield shift.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, matching the expected value of 137.18 g/mol .[3]

Applications in Research and Drug Development

The utility of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde lies in its role as a versatile intermediate for creating novel molecules with potential physiological activity.[1][17]

G start_node 1,3,5-Trimethyl-1H- pyrrole-2-carbaldehyde reaction1 Condensation (e.g., with amines) start_node->reaction1 product1 Schiff Bases & Other Derivatives reaction1->product1 reaction2 Cyclization or Further Functionalization product2 Bioactive Scaffolds (e.g., Azaindoles) reaction2->product2 product1->reaction2 pipeline Drug Discovery Pipeline (Screening, SAR Studies) product2->pipeline

Caption: Role of the title compound in the drug discovery workflow.

  • Enzyme Inhibitors: Pyrrole-based structures are key components of various enzyme inhibitors. For example, derivatives of pyrrole-2-carbohydrazide have been designed and synthesized as potential inhibitors of Enoyl-acyl carrier protein reductase (ENR), a target for developing new antimycobacterial agents to combat tuberculosis.[18] The aldehyde group is a perfect starting point for synthesizing such hydrazide derivatives.

  • Receptor Agonists/Antagonists: As a building block for fused heterocyclic systems, it contributes to the synthesis of compounds designed to interact with specific biological receptors, which is a cornerstone of modern pharmacology.[1]

  • Structure-Activity Relationship (SAR) Studies: The defined substitution pattern allows chemists to systematically modify the molecule and explore how changes in its structure affect its biological activity. This is a fundamental process in optimizing a lead compound during drug development.[1]

Conclusion

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined structure and versatile reactivity provide a reliable foundation for the synthesis of novel compounds with significant potential. This guide has outlined the critical aspects of its procurement, synthesis, and application, providing researchers with the foundational knowledge required to effectively integrate this valuable building block into their research and development programs.

References

  • 1,3,5-Trimethyl-1h-pyrrole-2-carbaldehyde 100mg - Dana Bioscience. [Link]

  • SAFETY DATA SHEET - 2. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. [Link]

  • SAFETY DATA SHEET - 2. [Link]

  • Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. [Link]

  • 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde | C8H11NO | CID 698829 - PubChem. [Link]

  • 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 - Matrix Fine Chemicals. [Link]

  • 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde - UGA Golf Course. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. [Link]

  • 1,4-Cyclohexanedicarboxylic Acid Supplier | 1076-97-7 - RIVERLAND TRADING. [Link]

  • 1,4-Cyclohexanedicarboxylic Acid (CHDA) | Supplier & Distributor - Wego Chemical Group. [Link]

Sources

Methodological & Application

Vilsmeier-Haack formylation protocol for 1,3,5-trimethylpyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrrole

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1,3,5-trimethylpyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction. While often considered a "textbook" transformation, the formylation of electron-rich pyrroles presents specific challenges regarding regioselectivity and product stability during hydrolysis.

This guide addresses the specific electronic and steric environment of the 1,3,5-trimethylpyrrole substrate (N-methyl-3,5-dimethylpyrrole). Unlike unsubstituted pyrrole, which allows formylation at either


-position, this substrate directs substitution to the sole remaining 

-position (C2), blocked at C5 and sterically influenced by the N-methyl group.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Chemical Logic

The Vilsmeier-Haack reaction involves the generation of a chloroiminium ion (Vilsmeier reagent) followed by electrophilic aromatic substitution.[1][2][3][4]

Mechanistic Pathway
  • Reagent Formation: Reaction of

    
     with DMF generates the electrophilic chloroiminium salt.[4] This step is exothermic.[5]
    
  • Electrophilic Attack: The pyrrole ring, highly activated by the lone pair on nitrogen, attacks the electrophilic carbon of the iminium salt.

    • Regioselectivity:[2][6][7] Attack occurs preferentially at C2 (

      
      ) over C4 (
      
      
      
      ) due to better resonance stabilization of the intermediate cationic sigma complex.
  • Intermediate Stabilization: An iminium ion intermediate is formed.

  • Hydrolysis: Aqueous workup converts the iminium salt into the final aldehyde.

Visualization: Reaction Pathway

VilsmeierMechanism Figure 1: Mechanistic flow of Vilsmeier-Haack Formylation for Pyrroles. DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier 0°C POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (Electrophilic Subst.) Substrate 1,3,5-Trimethylpyrrole Substrate->Intermediate Product 1,3,5-Trimethylpyrrole- 2-carbaldehyde Intermediate->Product pH 7-8 Buffer Hydrolysis Hydrolysis (NaOAc/H2O)

Critical Experimental Variables

To ensure reproducibility and high yield (>80%), the following parameters must be strictly controlled.

VariableSpecificationRationale
Temperature (Step 1)

to

Formation of the Vilsmeier reagent is exothermic. High temps lead to thermal decomposition and "charring" (darkening).
Stoichiometry 1.1 - 1.2 eq

Slight excess ensures complete conversion of the valuable pyrrole substrate. Large excess complicates quenching.
Solvent System DMF (Neat) or DCEDMF acts as both reagent and solvent. For scale-up, 1,2-dichloroethane (DCE) can be used as a co-solvent to manage viscosity.
Quenching pH pH 7-8 (Buffered)CRITICAL: Pyrrole aldehydes are acid-sensitive. Quenching with strong acid or allowing the solution to remain acidic promotes polymerization (tars). Use Sodium Acetate.[8]
Atmosphere Inert (

or Ar)
The Vilsmeier reagent is moisture-sensitive. Hydrolysis before substrate addition kills the reaction.

Detailed Protocol

Safety Warning: Phosphorus oxychloride (


) is highly corrosive and reacts violently with water. DMF is a reproductive toxin. Perform all operations in a functioning fume hood.
Materials:
  • Substrate: 1,3,5-trimethylpyrrole (10 mmol, ~1.09 g)

  • Reagent: Phosphorus oxychloride (

    
    ) (11 mmol, ~1.0 mL)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (Dry, 5.0 mL)

  • Quench: Saturated aqueous Sodium Acetate (

    
    )
    
Step-by-Step Methodology:

Phase 1: Generation of Vilsmeier Reagent

  • Charge a flame-dried 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5.0 mL of dry DMF and cool the system to 0°C using an ice/water bath.

  • Add

    
     (11 mmol)  dropwise over 10 minutes via a syringe or pressure-equalizing dropping funnel.
    
    • Observation: The solution may turn slightly yellow or viscous. Ensure internal temperature does not exceed 5°C.

  • Stir at 0°C for 15–20 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation 5. Dissolve 1,3,5-trimethylpyrrole (10 mmol) in a minimal amount of DMF (1–2 mL) or add neat if liquid. 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Note: The reaction is exothermic.[5] Control addition rate to maintain T < 10°C.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 1–2 hours.
  • Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexanes). The aldehyde product is typically less polar than the starting pyrrole but distinct from the baseline iminium salt.

Phase 3: Hydrolysis & Workup 9. Cool the reaction mixture back to 0°C . 10. Slowly add 10 mL of saturated aqueous Sodium Acetate .

  • Caution: Exothermic hydrolysis. Violent bubbling may occur if residual
    
    
    is present.
  • Stir vigorously for 30 minutes at room temperature. The mixture should separate into two phases or precipitate the solid aldehyde.
  • Extraction: Dilute with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (
    
    
    mL).
  • Wash: Wash combined organics with saturated
    
    
    (to remove acid traces) and Brine.
  • Dry & Concentrate: Dry over
    
    
    , filter, and concentrate under reduced pressure.

Phase 4: Purification 15. The crude residue is often a tan/brown solid. 16. Recrystallization: Ethanol/Water or Hexanes usually yields analytical grade crystals. 17. Column Chromatography: If necessary, Silica gel (Hexanes:EtOAc 9:1).

Characterization & Expected Data

ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDark brown indicates polymerization (acid exposure).
Yield 75% - 90%Lower yields often due to inefficient extraction or polymerization.

H NMR (CHO)

9.4 - 9.6 ppm (s, 1H)
Distinctive aldehyde singlet.
IR (C=O) ~1640 - 1660 cm

Lower than typical aldehydes due to conjugation with the pyrrole ring.

Troubleshooting Guide

  • Problem: Reaction mixture turns black/tarry.

    • Cause: Temperature too high during addition or acidic hydrolysis.

    • Solution: Keep T < 5°C during

      
       addition. Use NaOAc for buffering during quench.
      
  • Problem: Low conversion.

    • Cause: Moisture in DMF or degraded

      
      .
      
    • Solution: Distill DMF over

      
       and use fresh 
      
      
      
      .
  • Problem: Regioselectivity issues (minor isomers).

    • Insight: For 1,3,5-trimethylpyrrole, the C4 position is significantly less reactive. If C4-formylation is observed, lower the reaction temperature and avoid reflux.

References

  • Vilsmeier, A., & Haack, A. (1927).[2][3][8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[3] Link

  • Campaigne, E., & Archer, W. L. (1953). p-Dimethylaminobenzaldehyde.[8] Organic Syntheses, 33, 27. (Classic protocol demonstrating the aqueous NaOAc workup). Link

  • Mikhaleva, A. I., et al. (2009).[9] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[9] Synthesis, 2009(04), 587-590. (Demonstrates Vilsmeier conditions on sensitive pyrrole substrates). Link

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1. (Comprehensive review of regioselectivity). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

Sources

Application Notes and Protocols for the Synthesis of 1,3,5-Trimethylpyrrole Precursors via Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paal-Knorr Synthesis as a Gateway to Substituted Pyrroles

The Paal-Knorr synthesis, a classic reaction in organic chemistry first reported in 1884, remains a highly efficient and versatile method for the construction of substituted pyrroles, furans, and thiophenes.[1] For researchers in medicinal chemistry and materials science, this reaction provides a straightforward route to the pyrrole scaffold, a privileged heterocyclic motif present in a wide array of pharmaceuticals, natural products, and functional materials.[2] The core of the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to form the aromatic pyrrole ring.[3][4]

This guide provides a comprehensive, in-depth protocol for the synthesis of 1,3,5-trimethylpyrrole, with a special focus on the crucial first step: the preparation of its specific 1,4-dicarbonyl precursor, 3-methyl-2,5-hexanedione. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a procedure, but a rationale for the experimental design.

Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: 3-Methyl-2,5-hexanedione

The substitution pattern of the final pyrrole is dictated by the structure of the 1,4-dicarbonyl precursor. To achieve the target 1,3,5-trimethylpyrrole, the required starting diketone is 3-methyl-2,5-hexanedione. A robust and logical approach to this molecule is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In this protocol, we will utilize the enolate of 2-butanone as the Michael donor and methyl vinyl ketone as the Michael acceptor.

Causality of the Chosen Method

Directly alkylating a simple ketone like 2,5-hexanedione at the 3-position can be challenging due to competing reactions at the more acidic α-positions (the methyl groups). The Michael addition provides a more controlled and regioselective route to the desired 1,5-dicarbonyl relationship (which is what a 1,4-diketone is, structurally) by forming the key carbon-carbon bond at the β-position of the acceptor.

Reaction Scheme: Michael Addition

cluster_0 Michael Addition for Precursor Synthesis 2-Butanone 2-Butanone Enolate 2-Butanone Enolate 2-Butanone->Enolate Deprotonation Base Base (e.g., NaOEt) Adduct Michael Adduct (Enolate) Enolate->Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone Product 3-Methyl-2,5-hexanedione Adduct->Product Workup Protonation Protonation (H₂O)

Caption: Workflow for the synthesis of 3-methyl-2,5-hexanedione.

Detailed Protocol: Synthesis of 3-Methyl-2,5-hexanedione

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Butanone72.1150.0 mL (40.25 g)0.558Reagent grade, dried over molecular sieves
Methyl Vinyl Ketone70.0925.0 mL (20.9 g)0.298Stabilized, freshly distilled recommended
Sodium Ethoxide (NaOEt)68.052.03 g0.0298Handled under inert atmosphere
Anhydrous Ethanol46.07200 mL-For solvent
1 M Hydrochloric Acid36.46~50 mL-For neutralization
Saturated Sodium Bicarbonate84.01100 mL-For washing
Saturated Sodium Chloride (Brine)58.44100 mL-For washing
Anhydrous Magnesium Sulfate120.37~10 g-For drying
Diethyl Ether74.12300 mL-For extraction

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.

  • Base Addition: Carefully add sodium ethoxide (2.03 g, 0.0298 mol) to the ethanol and stir until fully dissolved.

  • Enolate Formation: Cool the solution to 0 °C using an ice bath. Add 2-butanone (50.0 mL, 0.558 mol) dropwise over 15 minutes. Allow the solution to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: Add methyl vinyl ketone (25.0 mL, 0.298 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl until the solution is neutral (pH ≈ 7).

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Separate the layers and collect the organic layer. Repeat the extraction of the aqueous layer with two additional 100 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 3-methyl-2,5-hexanedione by vacuum distillation to obtain a colorless liquid.

Part 2: Paal-Knorr Synthesis of 1,3,5-Trimethylpyrrole

With the 1,4-dicarbonyl precursor in hand, the final cyclization to the pyrrole is performed. This step involves the reaction of 3-methyl-2,5-hexanedione with methylamine in the presence of an acid catalyst. The choice of a weak acid like acetic acid is crucial; strongly acidic conditions (pH < 3) can favor the formation of a furan byproduct through self-condensation of the diketone.[3]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The accepted mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration.[1][2]

cluster_1 Paal-Knorr Pyrrole Synthesis Mechanism Diketone 3-Methyl-2,5-hexanedione Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Nucleophilic Attack Amine Methylamine (CH₃NH₂) Cyclic_Hemiaminal Cyclic Intermediate Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole 1,3,5-Trimethylpyrrole Cyclic_Hemiaminal->Pyrrole Aromatization Dehydration Dehydration (-2 H₂O)

Caption: Key steps in the Paal-Knorr synthesis of a substituted pyrrole.

Detailed Protocol: Synthesis of 1,3,5-Trimethylpyrrole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Methyl-2,5-hexanedione128.1710.0 g0.078From Part 1
Methylamine (40% in H₂O)31.0618.2 mL0.234Use in a well-ventilated fume hood
Glacial Acetic Acid60.0550 mL-Solvent and catalyst
Sodium Hydroxide (10% aq.)40.00~100 mL-For neutralization
Diethyl Ether74.12200 mL-For extraction
Anhydrous Sodium Sulfate142.04~10 g-For drying

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2,5-hexanedione (10.0 g, 0.078 mol) and glacial acetic acid (50 mL).

  • Amine Addition: While stirring, slowly add the 40% aqueous solution of methylamine (18.2 mL, 0.234 mol). The addition is exothermic; maintain a steady rate to control the temperature. An excess of the amine is used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. Monitor the reaction's completion by TLC.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing 200 mL of ice water. Carefully neutralize the solution by slowly adding 10% aqueous sodium hydroxide until the pH is approximately 8-9. Perform this step in an ice bath to dissipate heat.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove any remaining acetic acid salts.

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield 1,3,5-trimethylpyrrole as a pale yellow oil.

Part 3: Characterization and Data

The final product should be characterized to confirm its identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Characterization Data for 1,3,5-Trimethylpyrrole:

TechniqueExpected Results
¹H NMR (CDCl₃)δ ~5.7 ppm (s, 1H, pyrrole-H), δ ~3.5 ppm (s, 3H, N-CH₃), δ ~2.2 ppm (s, 3H, C-CH₃), δ ~2.1 ppm (s, 3H, C-CH₃)
¹³C NMR (CDCl₃)δ ~127, ~118, ~106 ppm (pyrrole carbons), δ ~32 ppm (N-CH₃), δ ~13, ~11 ppm (C-CH₃)
IR (neat, cm⁻¹)~2920 (C-H stretch), ~1500 (C=C stretch), ~1380 (C-N stretch)
MS (EI) m/z (%) = 123 (M⁺), 108 ([M-CH₃]⁺)

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Stork Enamine Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Michael Reaction. [Link]

  • Cambridge University Press. (n.d.). Paal-Knorr Synthesis. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 333-348. [Link]

  • PubChem. (n.d.). 3-Methyl-2,5-hexanedione. [Link]

  • Wikipedia. (2023). Michael reaction. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

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reductive amination of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Part 1: Executive Summary & Strategic Analysis

Subject: High-fidelity synthesis of secondary and tertiary amines from 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde via reductive amination.

The Challenge: 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde presents a unique dual-threat to standard reductive amination protocols:

  • Electronic Deactivation: The electron-rich pyrrole ring donates electron density into the carbonyl group (mesomeric effect), significantly reducing its electrophilicity compared to benzaldehyde or aliphatic aldehydes. This slows the initial nucleophilic attack by the amine.

  • Steric Congestion: The aldehyde group at C2 is flanked by a methyl group at N1 and, critically, a methyl group at C3. This "ortho-like" substitution creates a steric pocket that hinders the formation of the tetrahedral intermediate and the subsequent imine/iminium species.

The Solution: To overcome these barriers without triggering pyrrole polymerization (acid-sensitivity), we utilize Sodium Triacetoxyborohydride (STAB) in a weakly acidic medium. This reagent system is self-validating: it is mild enough to spare the pyrrole ring but selective enough to reduce the in situ generated iminium ion faster than the unreacted aldehyde, driving the equilibrium forward despite the steric and electronic headwinds.

Part 2: Mechanistic Insight & Pathway

The reaction proceeds through a stepwise condensation-reduction sequence. The critical control point is the formation of the iminium ion . Due to the C3-methyl steric clash, the equilibrium favors the free aldehyde/amine. We shift this by using STAB, which rapidly traps the small population of iminium ions as they form.

ReductiveAmination Start 1,3,5-Trimethyl-1H- pyrrole-2-carbaldehyde Tetra Tetrahedral Intermediate (Sterically Strained) Start->Tetra + Amine + AcOH (Cat.) Side Side Product: Alcohol (Minor) Start->Side Direct Reduction (If no amine) Amine Amine (R-NH2) Amine->Tetra Iminium Iminium Ion (Activated Species) Tetra->Iminium - H2O (Slow Step) Product Target Amine Iminium->Product + STAB (H-) (Fast Step)

Figure 1: Reaction pathway highlighting the rate-limiting iminium formation due to C3-methyl sterics.

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for medicinal chemistry and library synthesis (100 mg – 10 g scale).

Reagents:

  • Substrate: 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

  • Imine Pre-equilibrium (Critical Step):

    • In a dry reaction vial/flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

    • Add the amine (1.1 equiv).[1]

    • Add Glacial Acetic Acid (1.0 equiv). Note: The acid is vital to protonate the intermediate and catalyze imine formation against the steric hindrance.

    • Stir at Room Temperature (RT) for 30–60 minutes .

    • Checkpoint: The solution may darken slightly.[2] This "aging" period allows the imine/hemiaminal equilibrium to establish before the reductant is introduced.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[2]

    • Stir at RT under nitrogen/argon atmosphere.

    • Time: Due to the C3-methyl sterics, reaction times are longer than typical benzaldehydes. Allow 4–16 hours . Monitor by TLC or LCMS.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent).[1] Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM or EtOAc (3x).

    • Combine organics, wash with Brine, and dry over Na₂SO₄.[1][2]

    • Concentrate in vacuo.

  • Purification:

    • The crude material is often clean enough for use. If necessary, purify via flash chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: The "Two-Step" Method (NaBH₄)

Recommended when STAB is unavailable or for very unreactive amines.

Rationale: Sodium borohydride (NaBH₄) is a stronger reductant and will reduce the aldehyde to the alcohol if added too early. We must fully form the imine first.

Procedure:

  • Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in Methanol (MeOH).

  • Add MgSO₄ or molecular sieves (to absorb water and drive equilibrium).

  • Reflux for 2–4 hours to force imine formation (overcoming steric hindrance).

  • Cool to 0°C.

  • Add NaBH₄ (1.5 equiv) portion-wise.

  • Stir for 1 hour, then warm to RT.

  • Quench with water/NH₄Cl and extract as above.

Part 4: Data Summary & Optimization

Solvent & Reagent Compatibility Table

VariableRecommendationRationale
Solvent DCE (Preferred) > THF > DCMDCE promotes imine formation and solubilizes STAB effectively.
Acid Acetic Acid (AcOH)Essential. Promotes protonation of the carbonyl oxygen, increasing electrophilicity to counteract the electron-rich pyrrole ring.
Amine Stoichiometry 1.1 – 1.2 equivSlight excess ensures complete consumption of the aldehyde, simplifying purification.
Temperature 20–25°CHeat is rarely needed with STAB and can promote pyrrole polymerization. Only heat (40°C) if the amine is extremely bulky.

Troubleshooting Guide:

  • Problem: Significant unreacted aldehyde remains after 16h.

    • Root Cause:[2][3][4][5] The C3-methyl group is blocking the amine approach.

    • Fix: Switch to Protocol B (Reflux in MeOH to force imine) or increase AcOH to 5 equiv in Protocol A.

  • Problem: Product decomposes/darkens during workup.

    • Root Cause:[2][3][4][5] Pyrroles are acid-sensitive.

    • Fix: Ensure the quench is fully basic (pH > 8) using NaHCO₃. Avoid strong acid washes (e.g., 1M HCl) during extraction.

Part 5: References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Foundational text for STAB methodology.

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides."[2] Organic Preparations and Procedures International, 1985, 17, 317.[2]

    • Mechanistic background on acyloxyborohydrides.

  • PubChem Compound Summary. "1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde."[6] National Center for Biotechnology Information.

    • Specific physicochemical properties of the starting material.

Sources

using 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde as a Pharmaceutical Intermediate

Abstract

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS 78212-37-0) serves as a critical electrophilic scaffold in the synthesis of heterocycle-fused pharmaceuticals and functional materials.[1] Its fully substituted pyrrole core—featuring an N-methyl group that eliminates hydrogen bond donor capability—offers unique pharmacokinetic advantages, including enhanced lipophilicity and membrane permeability compared to its N-unsubstituted analogs. This guide details the strategic application of this intermediate in synthesizing Indolinone-based Receptor Tyrosine Kinase (RTK) Inhibitors and Asymmetric BODIPY Fluorescent Probes , providing validated protocols, mechanistic insights, and troubleshooting frameworks.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde
CAS Number 78212-37-0
Molecular Formula

Molecular Weight 137.18 g/mol
Appearance Pale yellow to brown crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, DMSO, Ethanol, Chloroform; Insoluble in water
Reactivity Highly reactive aldehyde at C2; Sterically crowded C3/C5 positions
Storage 2-8°C under inert atmosphere (

or Ar); Light sensitive

Safety Advisory: This compound is an irritant (H315, H319).[2] It may cause respiratory irritation.[3][4] Handle in a fume hood with nitrile gloves and eye protection. Avoid contact with strong oxidizing agents.[4][5]

Application I: Synthesis of Indolinone-Based Kinase Inhibitors

Context: The condensation of pyrrole-2-carbaldehydes with oxindoles (indolin-2-ones) creates the core scaffold of several multi-targeted RTK inhibitors (e.g., Sunitinib analogs). The 1,3,5-trimethyl substitution pattern is specifically employed to modulate the steric environment of the ATP-binding pocket and improve the drug's oral bioavailability by removing the pyrrole NH donor.

Mechanism: The reaction proceeds via a Knoevenagel Condensation . The base deprotonates the C3-position of the oxindole, generating an enolate that attacks the electrophilic carbonyl of the pyrrole aldehyde. Subsequent dehydration yields the thermodynamically stable (Z)-isomer, stabilized by an intramolecular hydrogen bond between the oxindole NH and the pyrrole carbonyl oxygen (if present) or simply by steric locking.

Protocol: Base-Catalyzed Condensation

Reagents:

  • 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Substituted Oxindole (e.g., 5-fluorooxindole) (1.0 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (Absolute, 10 vol)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted oxindole in Ethanol.

  • Addition: Add 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde. The mixture may remain a suspension.

  • Catalysis: Add Piperidine dropwise.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product is typically a brightly colored (yellow/orange) precipitate.

  • Isolation: Cool the mixture to room temperature (20–25°C), then chill to 0°C for 1 hour to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Ethanol (2 x 2 vol) followed by Hexane (2 x 2 vol) to remove unreacted aldehyde and piperidine traces.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–95% Purity: >98% (HPLC)

KinaseInhibitorWorkflow Start Reagents: Pyrrole Aldehyde + Oxindole Cat Add Piperidine (Base Catalyst) Start->Cat Reflux Reflux in EtOH (3-6 hrs, 78°C) Cat->Reflux Knoevenagel Condensation Check TLC Check (Product Precipitates) Reflux->Check Filter Cool & Filter Check->Filter Conversion >98% Wash Wash: 1. Cold EtOH 2. Hexane Filter->Wash Final Final Product: (Z)-Indolinone Derivative Wash->Final

Figure 1: Workflow for the synthesis of Indolinone-Pyrrole Kinase Inhibitors via Knoevenagel Condensation.

Application II: Synthesis of Asymmetric BODIPY Probes

Context: BODIPY (Boron-Dipyrromethene) dyes are gold-standard fluorophores. While symmetric BODIPYs are common, asymmetric BODIPYs allow for fine-tuning of fluorescence (Stokes shift) and bioconjugation properties. 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a vital "half-shell" precursor. Because it already contains the bridging carbon (aldehyde), it can be condensed with a different pyrrole to create an asymmetric core.

Mechanism:

  • Condensation: Acid-catalyzed reaction between the aldehyde and an

    
    -free pyrrole to form a dipyrromethane.
    
  • Oxidation: The dipyrromethane is oxidized (using DDQ or p-chloranil) to the dipyrromethene.

  • Complexation: The dipyrromethene is deprotonated (DIEA or

    
    ) and complexed with 
    
    
    
    .
Protocol: One-Pot Asymmetric Synthesis

Reagents:

  • 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Pyrrole B (e.g., 2,4-dimethylpyrrole) (1.0 equiv)

  • 
     (1.1 equiv) or TFA (catalytic)
    
  • Dichloromethane (DCM) (Anhydrous)

  • DIEA (N,N-Diisopropylethylamine) (5.0 equiv)

  • 
     (6.0 equiv)
    

Step-by-Step Methodology:

  • Condensation: Dissolve 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde and Pyrrole B in anhydrous DCM under

    
    .
    
  • Activation: Add

    
     dropwise at 0°C. Stir at room temperature for 2 hours. (Note: 
    
    
    
    acts to activate the aldehyde, facilitating attack by the second pyrrole).
    • Alternative: Use catalytic TFA if the second pyrrole is electron-rich.

  • Complexation (In situ): Cool the dark red solution to 0°C. Add DIEA slowly (exothermic). Stir for 15 mins.

  • Boron Addition: Add

    
     dropwise.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Pour into ice water. Extract with DCM.

  • Purification: Silica gel chromatography is mandatory . Elute with Hexane/DCM gradient. BODIPY dyes often fluoresce on the column (green/orange).

BodipyWorkflow Reactants 1,3,5-Trimethyl-pyrrole-2-CHO + Pyrrole B (Alpha-free) AcidStep Acid Activation (POCl3 or TFA, DCM, 0°C) Reactants->AcidStep Dipyrrin Intermediate: Dipyrromethene Salt AcidStep->Dipyrrin BaseStep Neutralization (Add DIEA) Dipyrrin->BaseStep BoronStep Complexation (Add BF3·OEt2) BaseStep->BoronStep Purify Column Chromatography (Fluorescent Band) BoronStep->Purify

Figure 2: Step-by-step pathway for synthesizing Asymmetric BODIPY dyes using the aldehyde precursor.

Analytical Validation

To ensure the integrity of the intermediate before use in the above protocols, verify the following analytical markers:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~9.4–9.6 ppm (s, 1H, CHO ). Distinctive aldehyde proton.
      
    • 
       ~5.8–6.0 ppm (s, 1H, Ar-H  at C4). The only aromatic proton.
      
    • 
       ~3.5–3.8 ppm (s, 3H, N-CH
      
      
      
      ).
    • 
       ~2.2–2.5 ppm (s, 6H, C3-CH
      
      
      
      , C5-CH
      
      
      ).
  • IR Spectroscopy: Strong stretch at ~1650–1670 cm

    
     (C=O conjugated).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Kinase Inhibitor) Incomplete deprotonation of oxindole.Increase Piperidine to 0.2 equiv or switch to stronger base (pyrrolidine). Ensure Ethanol is dry.
No Fluorescence (BODIPY) Decomposition of dipyrromethene; Moisture in

.
Use strictly anhydrous DCM and fresh

. Maintain

atmosphere.
Impurity in NMR (Aldehyde) Oxidation to carboxylic acid.Check for broad -OH peak >10 ppm. Recrystallize from Hexane/Ether if acid is present.

References

  • PubChem. 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932. [Link]

  • Sun, L., et al. (2003). Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1119. (Foundational chemistry for Sunitinib-class condensation). [Link]

Sources

Application Note: Condensation Architectures of Pyrrole-2-Carbaldehydes with Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the condensation reactions of pyrrole-2-carbaldehydes with amino acids.

Executive Summary

The condensation of pyrrole-2-carbaldehyde with amino acids (and their esters) represents a pivotal gateway in heterocyclic chemistry, bridging simple precursors to complex, biologically active scaffolds.[1] While the initial reaction yields Schiff bases (imines) —widely utilized as ligands in coordination chemistry—the true synthetic value lies in the subsequent transformations. Specifically, the reductive amination and cyclization pathways provide direct access to pyrrolo[1,2-a]pyrazin-1-ones , a core pharmacophore found in marine alkaloids like Longamide B and Mukanadin .[1]

This guide moves beyond basic textbook descriptions to provide a rigorous, field-validated workflow for:

  • Ligand Synthesis: Stable Schiff base formation for metallo-drug design.

  • Scaffold Construction: Step-wise synthesis of the pyrrolo[1,2-a]pyrazine bicyclic system.

  • Biomimetic Context: Understanding the Maillard-type condensations relevant to AGE (Advanced Glycation End-product) research.

Mechanistic Pathways & Strategic Logic

The reaction landscape is dictated by the "fate of the imine." Upon condensation of the aldehyde with the amino group, the resulting aldimine is unstable in aqueous media but can be trapped or transformed.

Core Reaction Pathways[1]
  • Pathway A: Schiff Base Stabilization (Metal Templating)

    • Mechanism:[2][3] The imine nitrogen acts as a

      
      -donor. In the presence of divalent metal ions (
      
      
      
      ,
      
      
      ), the equilibrium shifts toward the complex, preventing hydrolysis.[1]
    • Application: Synthesis of biomimetic oxidation catalysts and DNA-cleaving agents.

  • Pathway B: Reductive Cyclization (The "Scaffold" Route) [1]

    • Mechanism:[2][3] The imine is reduced to a secondary amine (

      
       bond fixed).[1] Subsequently, the pyrrole nitrogen (
      
      
      
      )—typically non-nucleophilic—is forced to attack the amino acid ester carbonyl via thermal or base-mediated activation, closing the pyrazinone ring.[1]
    • Critical Insight: The pyrrole

      
       is weakly acidic (
      
      
      
      ).[1] Cyclization often requires high temperatures (refluxing xylene) or strong base (NaH) to deprotonate the pyrrole, turning it into a potent nucleophile.[1]
  • Pathway C: Oxidative/Biomimetic (Maillard Type) [1]

    • Mechanism:[2][3] In the presence of sugars or under oxidative stress, these condensations lead to complex rearrangements, forming Pyrraline (an AGE biomarker).[1] This is generally an "off-target" pathway in synthesis but critical in toxicology.[1]

Pathway Visualization

ReactionPathways Start Pyrrole-2-Carbaldehyde + Amino Acid (Ester) Imine Intermediate Imine (Schiff Base) Start->Imine - H2O (Condensation) Ligand Metal-Schiff Base Complex (Stable Ligand) Imine->Ligand + M(II) Salt (Chelation) Amine Reduced Secondary Amine (N-pyrrolylmethyl) Imine->Amine + NaBH4 (Reduction) Scaffold Pyrrolo[1,2-a]pyrazin-1-one (Bicyclic Scaffold) Amine->Scaffold Thermal/Base Cyclization (-ROH)

Caption: Divergent synthetic pathways from the common imine intermediate. Pathway B (Red -> Pink) yields the pharmacologically active scaffold.[1]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligands (Metal Complexation)

Target: Creation of stable N,N,O-tridentate ligands for catalysis or bio-inorganic studies.[1]

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 equiv)[1]

  • L-Amino Acid (e.g., L-Histidine, L-Tryptophan) (1.0 equiv)[1]

  • Metal Acetate (

    
    , 
    
    
    
    ) (1.0 equiv)[1]
  • Solvent: Methanol (HPLC Grade)[1]

  • Base: KOH (1.0 equiv)[1]

Procedure:

  • Dissolution: Dissolve the amino acid (10 mmol) and KOH (10 mmol) in Methanol (20 mL). Stir until clear (approx. 15 min).

  • Condensation: Add Pyrrole-2-carbaldehyde (10 mmol) dropwise. The solution will typically turn yellow/orange.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
    
  • Complexation (In-situ): Add the Metal Acetate solution (10 mmol in 10 mL MeOH) directly to the hot reaction mixture.

  • Precipitation: Reflux for an additional 1 hour. Cool to room temperature. The complex usually precipitates as a microcrystalline solid.

  • Workup: Filter, wash with cold MeOH and

    
    . Dry under vacuum.
    

QC Check:

  • IR: Look for the Azomethine (

    
    ) stretch at 
    
    
    
    .[1]
  • Solubility: Complexes are often insoluble in water/MeOH but soluble in DMSO/DMF.

Protocol 2: Synthesis of Pyrrolo[1,2-a]pyrazin-1-ones (Drug Scaffold)

Target: Synthesis of the bicyclic core of Longamide/Mukanadin analogues.[1]

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 equiv)[1]

  • Glycine Ethyl Ester Hydrochloride (1.1 equiv)[1]

  • Triethylamine (

    
    ) (1.1 equiv)[1]
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)[1]
    
  • Cyclization Solvent: Xylene (anhydrous) or Toluene[1]

  • Catalyst: Glacial Acetic Acid (cat.)[1]

Step-by-Step Workflow:

Step A: Reductive Amination

  • Imine Formation: In a round-bottom flask, suspend Glycine Ethyl Ester HCl (11 mmol) in DCM (30 mL). Add

    
     (11 mmol) and stir for 10 min.
    
  • Add Pyrrole-2-carbaldehyde (10 mmol) and

    
     (anhydrous, 2 g) to absorb water. Stir at Room Temp (RT) for 12 hours.
    
  • Filtration: Filter off the

    
    . Evaporate the solvent to yield the crude imine (often an oil).
    
  • Reduction: Redissolve the crude imine in Methanol (20 mL) at

    
    .
    
  • Add

    
     (15 mmol) portion-wise over 20 min. (Caution: Gas evolution).
    
  • Stir at RT for 2 hours. Quench with water (5 mL).

  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry (
    
    
    
    ) and concentrate.
    • Intermediate:N-(pyrrol-2-ylmethyl)glycine ethyl ester .[1]

    • Checkpoint:

      
       should show a singlet/doublet for the 
      
      
      
      protons around
      
      
      .

Step B: Thermal Cyclization

  • Setup: Dissolve the intermediate amine in anhydrous Xylene (0.1 M concentration).

  • Activation: Add a catalytic amount of Glacial Acetic Acid (10 mol%) or use a Dean-Stark trap if not using acid.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours. The high temperature is required to overcome the energy barrier for the pyrrole-N attack on the ester.
    
  • Workup: Cool to RT. If the product precipitates, filter it. If not, evaporate Xylene and purify via column chromatography (Silica, DCM:MeOH 95:5).[1]

Data Summary Table:

Compound StageKey IR Signal (

)
1H NMR CharacteristicYield Target
Aldehyde (Start) 1650 (C=O)

9.5 (s, 1H, CHO)
N/A
Imine (Interm.) 1630 (C=N)

8.2 (s, 1H, CH=N)
>90% (crude)
Amine (Reduced) 3300 (NH broad)

3.8 (s, 2H, CH2-NH)
75-85%
Cyclized Lactam 1660-1680 (Amide)Loss of Ester (-OEt) signals50-65%

Troubleshooting & Optimization

Common Failure Modes
  • Oligomerization of Pyrrole:

    • Symptom: Reaction mixture turns black/tarry.

    • Cause: Pyrroles are acid-sensitive and prone to polymerization.

    • Fix: Avoid strong mineral acids (

      
      , 
      
      
      
      ).[1] Use weak acids (
      
      
      ) or Lewis acids.[1] Perform the reduction step immediately after imine formation.
  • Incomplete Cyclization:

    • Symptom:[4] Isolation of the open-chain amine ester.

    • Cause: The pyrrole nitrogen is not nucleophilic enough.

    • Fix: Switch from thermal cyclization to Base-Mediated Cyclization . Treat the amine ester with NaH (1.2 equiv) in dry THF at

      
      . This deprotonates the pyrrole (
      
      
      
      ), causing rapid intramolecular attack on the ester.[1]
  • Hydrolysis of Imine:

    • Symptom: Recovery of starting aldehyde.

    • Cause: Wet solvents during imine formation.

    • Fix: Use anhydrous

      
       or molecular sieves (4Å) during the condensation step.[1]
      

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: Molecules (MDPI), 2023.[1] Context: Comprehensive review of natural products containing the pyrrole-2-carbaldehyde core and their biosynthesis via amino acid condensation. URL:[Link][1]

  • Synthesis of Pyrrolo[1,2-a]pyrazines via Enaminone Cyclization. Source: Marine Drugs / PMC, 2023.[1] Context: Describes the advanced cyclization strategies for pyrrolo-fused systems relevant to antifungal drug development. URL:[Link]

  • One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazines. Source: Organic & Biomolecular Chemistry, 2014.[1][5] Context: Modern multicomponent reaction protocols for accessing this scaffold efficiently.[6] URL:[Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Source: MDPI, 2022. Context: Biocatalytic routes to the aldehyde precursor, linking to green chemistry approaches. URL:[Link][1]

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. Source: Journal of Organic Chemistry, 2022.[1] Context: Detailed protocols for functionalizing the diketopiperazine-like scaffold derived from these condensations. URL:[Link][1]

Sources

catalytic oxidation of 1,3,5-trimethylpyrrole to aldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Aldehyde Derivatives from 1,3,5-Trimethylpyrrole: A Guide to Formylation Strategies and Oxidation Challenges

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Formylpyrroles

Pyrrole-based scaffolds are foundational in medicinal chemistry, forming the core of numerous blockbuster drugs and bioactive natural products.[1][2] The introduction of a formyl (-CHO) group onto the pyrrole ring creates a versatile synthetic handle, a gateway for constructing more complex molecular architectures through reactions like reductive amination, Wittig olefination, and condensation. Specifically, 2-formylpyrroles are not only prevalent in natural products arising from Maillard reactions but also serve as key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for cancer therapy.[3][4]

This guide provides a detailed examination of the synthetic routes to aldehyde derivatives starting from 1,3,5-trimethylpyrrole. While the direct catalytic oxidation of a methyl group to an aldehyde is a conceptually appealing route, it is fraught with challenges of selectivity and over-oxidation.[5][6] Therefore, this document focuses on the most reliable and widely adopted method—electrophilic formylation—with a primary emphasis on the Vilsmeier-Haack reaction. We will explore the causality behind this method's success, provide a detailed experimental protocol, and contrast it with alternative strategies to offer a comprehensive view for the synthetic chemist.

Section 1: The Vilsmeier-Haack Reaction: The Method of Choice for Pyrrole Formylation

The Vilsmeier-Haack reaction stands as the preeminent method for formylating electron-rich aromatic and heteroaromatic compounds, including pyrroles.[7][8] Its efficacy stems from the generation of a moderately reactive electrophile, the chloroiminium ion known as the "Vilsmeier reagent," which is mild enough to avoid polymerization of the sensitive pyrrole ring while being sufficiently electrophilic to react at the electron-rich C2 position.[7]

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺. This step is typically exothermic and requires careful temperature control.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For 1,3,5-trimethylpyrrole, the substitution occurs at the unsubstituted C2 position, which is the most nucleophilic site due to the electron-donating nature of the nitrogen atom.[7] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired 2-formylpyrrole derivative.[8]

The steric and electronic environment of 1,3,5-trimethylpyrrole strongly favors formylation at the C2 (or C5) position over the C4 position. The choice of the Vilsmeier-Haack reaction is a deliberate one to ensure high regioselectivity and yield, avoiding the harsh conditions that can degrade the pyrrole nucleus.[11]

Workflow for Vilsmeier-Haack Formylation

G reagent Reagents (DMF, POCl₃) step1 Step 1: Vilsmeier Reagent Formation (0-10°C) reagent->step1 substrate Substrate (1,3,5-Trimethylpyrrole) step2 Step 2: Electrophilic Substitution (Add Substrate, Heat to 60°C) substrate->step2 step1->step2 step3 Step 3: Hydrolysis / Work-up (Aqueous NaOAc or Base) step2->step3 step4 Step 4: Purification (Extraction & Chromatography) step3->step4 product Product: 2-Formyl-1,3,5-trimethylpyrrole step4->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrrole.

Detailed Experimental Protocol: Synthesis of 2-Formyl-1,3,5-trimethylpyrrole

This protocol describes the formylation of 1,3,5-trimethylpyrrole at the C2 position.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,3,5-Trimethylpyrrole

  • Sodium acetate (NaOAc) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).

    • Cool the flask in an ice-water bath to 0-5°C.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 20°C.[9]

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of a solid or viscous complex should be observed.

  • Reaction with Pyrrole:

    • Dissolve 1,3,5-trimethylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent.

    • After the addition, heat the reaction mixture to 60-70°C and stir for 1-2 hours, monitoring the reaction progress by TLC.[12]

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to room temperature and then place it in an ice-water bath.

    • Carefully and slowly pour the mixture onto crushed ice containing a saturated aqueous solution of sodium acetate (or cautiously neutralize with cold 10% aqueous KOH until pH > 9). This step hydrolyzes the iminium salt to the aldehyde and must be done with vigor.[13]

    • Stir the resulting mixture vigorously for 30-60 minutes.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure 2-formyl-1,3,5-trimethylpyrrole.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • DMF is an irritant. Avoid inhalation and skin contact.

ParameterRecommended ValueRationale
Stoichiometry (Pyrrole:DMF:POCl₃) 1 : 1.1 : 1.1A slight excess of the formylating agents ensures complete conversion of the substrate.
Reagent Addition Temp. 0-10°CControls the exothermic formation of the Vilsmeier reagent, preventing side reactions.[9]
Reaction Temperature 60-70°CProvides sufficient energy for the electrophilic substitution without degrading the pyrrole.
Reaction Time 1-3 hoursTypically sufficient for complete reaction as monitored by TLC.
Hydrolysis Agent Aq. NaOAc or KOHMildly basic conditions facilitate the hydrolysis of the iminium intermediate to the final aldehyde.
Typical Yield 50-70%Reported yields for similar substrates fall within this range after purification.[14]

Section 2: Alternative Formylation Methods and Their Limitations

An expert understanding requires not only knowing the best method but also why other potential methods are unsuitable.

The Reimer-Tiemann Reaction: A Cautionary Tale

The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, is a classic method for formylating phenols.[15] However, when applied to pyrrole, it often fails to produce the desired aldehyde. Instead, it triggers a ring-expansion process known as the Ciamician-Dennstedt rearrangement .[16][17]

The reaction intermediate, dichlorocarbene (:CCl₂), undergoes a cycloaddition with the pyrrole ring. The resulting unstable dichlorocyclopropane intermediate rearranges to afford a 3-chloropyridine, not a formylpyrrole.[15] This makes the Reimer-Tiemann reaction unsuitable for the straightforward synthesis of pyrrole aldehydes.

Mechanism of the Ciamician-Dennstedt Rearrangement

G start Pyrrole cycloadd Cycloaddition to Pyrrole Ring start->cycloadd reagents CHCl₃ + NaOH carbene Dichlorocarbene (:CCl₂) Generation reagents->carbene carbene->cycloadd intermediate Unstable Dichlorocyclopropane Intermediate cycloadd->intermediate rearrange Ring Expansion / Rearrangement intermediate->rearrange product Product: 3-Chloropyridine rearrange->product

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic aldehyde into their synthetic workflows. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you overcome common challenges, particularly those arising from the compound's unique steric environment.

The 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde is a valuable building block, but its reactivity is significantly influenced by the methyl groups flanking the aldehyde functionality.[1] The C3- and N1-methyl groups, in particular, create considerable steric congestion around the C2-carbaldehyde. This guide explains the causality behind potential synthetic hurdles and offers robust, validated protocols to ensure your success.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you may encounter during your experiments. Each entry follows a "Problem -> Cause -> Solution" format, complete with detailed protocols.

Question 1: My Knoevenagel condensation is failing or giving very low yields. What's going wrong?

Problem: You are attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, diethyl malonate) and 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde using standard conditions (e.g., piperidine in ethanol), but you observe no product or only trace amounts.

Plausible Cause & Scientific Explanation: The primary issue is steric hindrance. The Knoevenagel condensation begins with a nucleophilic attack by the carbanion of the active methylene compound on the carbonyl carbon of the aldehyde.[2] The methyl groups at the C3 and N1 positions on the pyrrole ring physically obstruct this approach, significantly raising the activation energy of the reaction compared to less substituted aldehydes.[3][4] Standard, mild basic catalysts like piperidine may not be sufficient to promote the reaction under these sterically demanding conditions.

Solutions & Optimization Strategy:

  • Increase Catalyst Potency: Switch from a weak amine base to a stronger, non-nucleophilic base to more effectively generate the carbanion.

  • Elevate Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

  • Use a Lewis Acid Co-catalyst: A Lewis acid (e.g., TiCl₄, ZnCl₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a better target for the nucleophile.[5]

  • Solvent-Free or Water-Mediated Conditions: Recent studies have shown that Knoevenagel condensations can be surprisingly effective in water or under solvent-free microwave conditions, which can sometimes overcome kinetic barriers seen in traditional solvents.[6]

Workflow: Troubleshooting the Knoevenagel Condensation

start Knoevenagel Reaction Fails cond1 Initial Conditions: Piperidine, EtOH, RT start->cond1 sol1 Strategy 1: More Potent Base Use DBU or t-BuOK in THF cond1->sol1 Modify Reagents sol2 Strategy 2: Increase Temperature Reflux in Toluene with Dean-Stark cond1->sol2 Modify Conditions result Successful Condensation Product sol1->result sol3 Strategy 3: Lewis Acid Catalysis Use TiCl₄ / Et₃N at low temp. sol2->sol3 If still slow sol2->result sol3->result

Caption: Decision workflow for Knoevenagel reaction troubleshooting.

Recommended Protocol: Knoevenagel-Doebner Variation for Hindered Aldehydes

This protocol uses malonic acid with pyridine as the solvent and piperidine as the catalyst, which is often more effective for sterically hindered substrates. The reaction is followed by decarboxylation.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).

  • Reagents: Add malonic acid (1.2 eq) and dry pyridine (5-10 volumes).

  • Catalyst: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and monitor by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling, pour the reaction mixture into a beaker of ice water and acidify with concentrated HCl until the pH is ~1-2. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the corresponding acrylic acid.

Question 2: My Wittig reaction gives a poor yield, and I'm struggling with the triphenylphosphine oxide byproduct removal. What can I do?

Problem: You are performing a Wittig reaction to convert the aldehyde into an alkene, but the yield is low, and purification is complicated by the presence of triphenylphosphine oxide (TPPO).

Plausible Cause & Scientific Explanation: Similar to the Knoevenagel condensation, the Wittig reaction is sensitive to steric hindrance.[7] The formation of the key oxaphosphetane intermediate via a [2+2] cycloaddition can be slow with hindered aldehydes.[7][8] Furthermore, stabilized ylides (containing electron-withdrawing groups) are less reactive and may fail to react entirely with a sterically shielded carbonyl.[9]

Solution: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the superior alternative for sterically hindered aldehydes.[10] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less sterically bulky than the corresponding triphenylphosphonium ylide. A significant advantage is that the byproduct is a water-soluble phosphate ester, which is easily removed during aqueous workup.[10]

Data Summary: Wittig vs. HWE for Hindered Aldehydes
FeatureStandard Wittig ReactionHorner-Wadsworth-Emmons (HWE)
Nucleophile Phosphonium Ylide (Ph₃P=CHR)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)
Reactivity Lower for hindered substrates.[7]Higher; more potent nucleophile.[10]
Steric Bulk High (3 phenyl groups)Lower (2 alkoxy groups)
Byproduct Triphenylphosphine oxide (TPPO)Dialkyl phosphate salt
Byproduct Removal Often requires chromatographySimple aqueous extraction
Stereoselectivity Unstabilized ylides favor (Z)-alkenesTypically favors (E)-alkenes
Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the formation of an (E)-alkene from 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the THF.

  • Phosphonate Addition: Add the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C and add a solution of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a small amount of THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What structural features of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde cause steric hindrance?

The steric hindrance arises from the substitution pattern on the pyrrole ring. The aldehyde group is at the C2 position. It is flanked by a methyl group on the ring nitrogen (N1) and another methyl group at the C3 position. This arrangement creates a crowded environment that restricts the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon.[3][11]

Diagram: Steric Shielding of the Carbonyl Group

Caption: Steric hindrance from N1 and C3 methyl groups.

Q2: Are there any reactions where this steric hindrance is less of a problem?

Yes. Reactions involving smaller reagents or those where the reactive center is further from the pyrrole ring are less affected.

  • Reduction: Reduction of the aldehyde to an alcohol using small hydride reagents like sodium borohydride (NaBH₄) is typically efficient. The small size of the hydride ion (H⁻) allows it to approach the carbonyl carbon with relative ease.

  • Oxidation: Oxidation to a carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄) is also generally successful.

  • Reductive Amination: While the initial imine formation with a primary amine can be slow due to steric hindrance, the subsequent reduction step is usually facile. Using a Lewis acid catalyst (like Ti(OiPr)₄) can facilitate imine formation.

Q3: Can I perform electrophilic substitution on the C4 position of the ring?

No, further electrophilic substitution on the pyrrole ring is highly unlikely under standard conditions. The C4 position is the only unsubstituted carbon, but it is sterically shielded by the adjacent methyl groups at C3 and C5. This severe steric congestion prevents the approach of most electrophiles.[1]

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. ACS Publications. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. PMC. Available at: [Link]

  • Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. PMC. Available at: [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Labster. Available at: [Link]

  • A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde. PubChem. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CHO-78212 Status: Active Analyst: Senior Application Scientist

Executive Summary & Compound Profile

User Query: "How do I purify crude 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde effectively? My product is dark and difficult to crystallize."

Technical Context: The synthesis of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (CAS: 78212-37-0) typically involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrrole. This reaction, while robust, generates a crude product contaminated with inorganic salts (phosphates), unreacted starting material, and—most critically—polypyrrole tars (pyrrole red) caused by acid-catalyzed polymerization.[1]

Because the N-methyl group lowers the melting point relative to its N-H analogs, this compound often presents as a viscous oil or low-melting solid , making recrystallization challenging without specific protocols.

Compound Specifications
PropertyValue / Description
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Physical State (Pure) Viscous pale-yellow oil or low-melting solid (approx. MP < 60°C).
Physical State (Crude) Dark brown/black oil or sticky solid.[1]
Solubility Soluble in DCM, EtOAc, Ethanol, MeOH.[1] Insoluble in water.[1][2]
Major Impurities Polypyrrole tars, inorganic phosphate salts, unreacted 1,3,5-trimethylpyrrole.[1]

Troubleshooting Guide (Q&A)

Category A: The "Black Tar" Phenomenon

Q: My crude product is a black, viscous tar. Did the reaction fail? A: Not necessarily. Pyrroles are extremely electron-rich and prone to oxidative polymerization, especially in the presence of acids and light.[1] The "black tar" is likely a surface layer of polypyrrole encapsulating your product.[1]

  • Root Cause: Prolonged exposure to the acidic Vilsmeier complex or excessive heating during workup.[1]

  • Immediate Fix: Do not attempt to recrystallize the black tar directly.[1] You must perform a silica gel filtration (see Protocol A) to remove the polymeric impurities first.[1]

  • Prevention: Perform the hydrolysis step under an inert atmosphere (N₂) and keep the temperature below 50°C.

Category B: Isolation Issues

Q: I neutralized the reaction, but I can't extract the product; I have a massive emulsion. A: Vilsmeier workups generate large amounts of phosphate salts.[1] When neutralized with weak bases (like NaHCO₃), CO₂ evolution can create persistent emulsions.[1]

  • Solution: Use Sodium Acetate (NaOAc) for the hydrolysis step instead of carbonates.[1] It buffers the solution effectively without generating gas.[1] If an emulsion already exists, filter the biphasic mixture through a pad of Celite to break the surface tension before separation.[1]

Category C: Crystallization Failures

Q: The product oils out during recrystallization and won't solidify. A: This is common for N-methylated pyrroles.[1] The crystal lattice energy is low.[1]

  • Troubleshooting:

    • Seed it: If you have any solid trace, use it.[1]

    • Scratch the glass: Use a glass rod to scratch the inner walls of the flask at the air-liquid interface.[1]

    • Solvent Switch: If using Ethanol/Water, switch to Hexane/Ethyl Acetate .[1] Dissolve in minimal warm EtOAc and slowly add Hexane until cloudy. Cool to -20°C.

    • Fallback: If it refuses to crystallize, purify via Vacuum Distillation (Protocol C).

Decision Tree & Workflow

The following diagram outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Vilsmeier Mixture (Acidic Complex) Hydrolysis Hydrolysis Step (NaOAc/H2O, 0-20°C) Start->Hydrolysis Quench POCl3 Extraction Extraction (DCM or EtOAc) + Celite Filtration Hydrolysis->Extraction pH 7-8 CrudeIso Crude Isolation (Dark Oil) Extraction->CrudeIso Decision Physical State? CrudeIso->Decision Solid Solid / Semi-Solid Decision->Solid If Crystals form Oil Viscous Oil Decision->Oil If Oiling out Flash Protocol A: Flash Chromatography (Silica, Hex/EtOAc) Solid->Flash If Tar present Recryst Protocol B: Recrystallization (EtOH/H2O) Solid->Recryst High Purity req. Oil->Flash Preferred Distill Protocol C: Vacuum Distillation (High Vac, <100°C) Oil->Distill Large Scale Flash->Recryst Optional Polishing

Figure 1: Purification logic flow for Vilsmeier-Haack products. Green nodes indicate primary purification methods.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (Recommended)

Best for: Removing black tars and separating isomers.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Eluent System:

    • Start: 100% Hexane (flushes unreacted starting pyrrole).[1]

    • Gradient: Increase polarity to 10% Ethyl Acetate in Hexane .

    • Product Elution: Typically elutes between 15-25% EtOAc.[1]

  • Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM).[1] Load onto the column.[1]

  • Visual Cue: The "pyrrole tar" will remain at the baseline (top of the column) as a dark band.[1] The product will elute as a pale yellow fraction.[1]

  • Validation: Check fractions via TLC (UV 254 nm). The aldehyde carbonyl makes the spot UV active.[1]

Protocol B: Recrystallization

Best for: Final polishing of semi-solids.

  • Solvent: Ethanol/Water (9:[1]1) or Hexane/EtOAc.[1][3]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]

    • Remove from heat.[1][4] Add water dropwise until a faint turbidity persists.[1]

    • Add 1-2 drops of Ethanol to clear the solution.[1]

    • Slow Cooling: Wrap the flask in foil (exclude light) and let it cool to room temperature undisturbed. Then move to 4°C.

    • Filtration: Collect crystals on a sintered glass funnel and wash with cold Hexane.

Protocol C: Vacuum Distillation

Best for: Large scale (>10g) oily crude.[1]

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 1 mmHg) is essential to keep the boiling point low.[1]

  • Temperature:

    • Expect the product to boil between 80–110°C at 1 mmHg (estimate based on analogs).

    • Warning: Do not exceed bath temperature of 140°C; pyrroles may decompose or polymerize explosively if overheated.[1]

  • Collection: Discard the initial "forerun" (unreacted starting material). Collect the main fraction which should be a clear, pale liquid that may solidify upon cooling.[1]

References

  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. (1955).[1] "2-Pyrrolealdehyde".[1][5][6][7] Organic Syntheses, 36, 74. (Describes the foundational Vilsmeier workup for pyrroles using Sodium Acetate).

  • Meth-Cohn, O.; Stanforth, S. P. (1982).[1] "The Vilsmeier–Haack Reaction (Review)".[1] Comprehensive Organic Synthesis, 2, 777-794.[1] (Mechanistic insight into the hydrolysis of the iminium salt).

  • PubChem Compound Summary. (2024). "3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde".[8][9] National Center for Biotechnology Information.[1] (Structural and physical property data for trimethylpyrrole isomers). [1]

  • Jones, R. A.; Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1] (Authoritative text on the stability and polymerization tendencies of pyrrole derivatives).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling pyrrole derivatives and Vilsmeier reagents.

Sources

preventing oxidation of pyrrole-2-carbaldehydes during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and storing pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive compounds. Pyrrole-2-carbaldehydes are important synthetic intermediates, but their aldehyde functional group and electron-rich pyrrole ring make them susceptible to oxidation, leading to impurity formation and loss of reactivity.[1][2][3] This document provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your materials.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding the stability of pyrrole-2-carbaldehyde.

Q1: My solid pyrrole-2-carbaldehyde has turned from off-white/yellow to brown. What happened and is it still usable?

A: A color change from its typical off-white or pale yellow to tan or brown is a primary indicator of oxidation.[4] The aldehyde group is likely being oxidized to the corresponding carboxylic acid (pyrrole-2-carboxylic acid) or undergoing other degradation and polymerization pathways.[2][5]

Whether it is still usable depends on the requirements of your experiment. For applications requiring high purity, the material should be purified before use. For less sensitive reactions, you may be able to proceed, but be aware that the actual concentration of the desired aldehyde is lower than calculated, and impurities may cause side reactions. We recommend performing a purity check (e.g., TLC, NMR) before use.

Q2: What are the absolute best conditions for storing solid pyrrole-2-carbaldehyde long-term?

A: For long-term stability, solid pyrrole-2-carbaldehyde should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6][7] It is crucial to protect it from light and air.[8][9] The use of an amber glass vial or storing the container in a dark place is highly recommended.

Q3: I need to frequently access my pyrrole-2-carbaldehyde. What is the best way to handle it?

A: Avoid repeatedly opening and closing the main stock container. This introduces atmospheric oxygen and moisture with each use. The best practice is to aliquot the bulk material into smaller, single-use vials under an inert atmosphere.[4] This way, the main stock remains pristine. When handling, always work quickly in a well-ventilated area or glove box, and allow the container to warm to room temperature before opening to prevent moisture condensation.[10]

Q4: How should I store pyrrole-2-carbaldehyde in solution?

A: Stock solutions are best stored at -20°C or -80°C under a nitrogen atmosphere and protected from light.[8] The choice of solvent can impact stability; HPLC-grade acetonitrile is a common choice.[4] Diluted solutions in alcohols may form hemi-acetals, which can be more stable against oxidation.[5] Always use dry solvents to prevent potential side reactions.

Troubleshooting & In-Depth Guides
Guide 1: Understanding the Oxidation Mechanism

Pyrrole-2-carbaldehyde's instability stems from its molecular structure. The aldehyde group (-CHO) is susceptible to autoxidation, a radical chain reaction initiated by oxygen. This process converts the aldehyde to a carboxylic acid. The electron-rich nature of the pyrrole ring can further complicate matters, potentially leading to polymerization.[2] Key factors that accelerate this degradation are:

  • Oxygen: The primary reactant in the oxidation process.[11][12]

  • Light: UV light can provide the energy to initiate radical formation.[13]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[13][14]

  • Impurities: Trace metals or acidic impurities can catalyze oxidation.[9]

Below is a simplified diagram illustrating the factors leading to degradation.

Factors Leading to Pyrrole-2-Carbaldehyde Degradation P2C Pyrrole-2-Carbaldehyde (Pure, Stable) Degraded Oxidized/Polymerized Product (Impure, Brown) P2C->Degraded Oxidation / Polymerization Oxygen Atmospheric Oxygen Light UV Light Exposure Heat Elevated Temperature Impurities Acid/Metal Impurities

Caption: Key environmental factors that accelerate the degradation of Pyrrole-2-Carbaldehyde.

Guide 2: Storage Conditions at a Glance

This table summarizes the recommended storage protocols for ensuring maximum stability.

ParameterRecommended ConditionRationale & Key ConsiderationsUnacceptable Condition
Form Solid (for long-term) or frozen solution aliquots.Solids have lower surface area and reactivity than solutions at room temp. Diluting the entire stock is not recommended unless it will be used quickly.[5]Neat (undiluted) liquid or solution stored at room temperature.
Temperature Solid: 2°C to 8°C.[6][7] Solution: -20°C to -80°C.[8]Low temperatures slow the rate of all chemical reactions, including oxidation.[13] Avoid repeated freeze-thaw cycles.[4]Room temperature or higher. Avoid temperature fluctuations.
Atmosphere Inert gas (Argon or Nitrogen).[8][15][16]Replaces reactive oxygen, directly preventing the primary oxidation pathway.[17] Argon is denser than air and can be more effective at displacement.[18]Ambient air.
Container Tightly sealed amber glass vial or bottle.Prevents exposure to air and moisture. Amber glass blocks UV light.[9] Ensure the container seal is secure; consider parafilm for extra protection.[15]Loosely capped or clear glass containers.
Additives Consider adding an antioxidant like BHT (Butylated hydroxytoluene) to solutions.Antioxidants act as radical scavengers, intercepting the radical chain reaction of autoxidation.[9][13][19]None, especially when stored improperly.
Experimental Protocols
Protocol A: Aliquoting and Storing Solid Pyrrole-2-Carbaldehyde

This protocol describes the best practice for portioning a new bottle of solid material to preserve the main stock.

Materials:

  • Main stock container of pyrrole-2-carbaldehyde

  • Several smaller amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Source of inert gas (Nitrogen or Argon) with tubing

  • Parafilm

Procedure:

  • Preparation: Arrange all necessary vials, tools, and the main stock container in a clean, dry, low-humidity environment (a glove box is ideal).

  • Equilibration: Allow the main stock container to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Inert Gas Purge: Gently flush the main container with a stream of nitrogen or argon for 30-60 seconds to displace the air in the headspace.

  • Dispensing: Working quickly, remove the desired amount of solid and transfer it to the smaller pre-weighed vials.

  • Blanketing: Before sealing each small vial, flush its headspace with inert gas.

  • Sealing: Immediately cap each vial tightly. For added security, wrap the cap-vial interface with parafilm.[15]

  • Storage: Place the newly created aliquots and the main stock container (which should also be purged and sealed) into storage at 2-8°C, protected from light.[6][7]

Protocol B: Workflow for Handling and Storage

The following diagram outlines the decision-making process for proper handling from receipt to storage.

A Receive Compound B Is material off-white and free-flowing? A->B C Proceed to Storage Protocol B->C Yes D Material may be oxidized. Consider purification or purity analysis (NMR/TLC). B->D No (Brown/Clumped) E Long-Term or Short-Term Use? C->E F Follow Protocol A: Aliquot into smaller vials under inert gas. E->F Long-Term H Store in original container at 2-8°C. Minimize opening. E->H Short-Term G Store main container at 2-8°C under inert gas. F->G Store remaining stock I Store at 2-8°C Inert Atmosphere Protect from Light F->I G->I H->I

Caption: Decision workflow for handling and storing new pyrrole-2-carbaldehyde.

References
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation . Organic Chemistry Portal. [Link]

  • Chemical Storage . Unknown Source. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation . ACS Publications. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde . Consolidated Chemical. [Link]

  • Principles of Inert Atmosphere Storage . ResearchGate. [Link]

  • Inert Atmosphere . Zamann Pharma Support GmbH. [Link]

  • How do you store chemicals in inert gas? . Sciencemadness.org. [Link]

  • "Store under Argon" : r/labrats . Reddit. [Link]

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation . MDPI. [Link]

  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review . PMC. [Link]

  • SAFETY DATA SHEET . Alfa Aesar. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . MDPI. [Link]

  • Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? . PMC. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite . MDPI. [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation . PMC. [Link]

  • The Oxidation of Pyrrole | Request PDF . ResearchGate. [Link]

  • Purification of crude pyrroles.
  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite . ResearchGate. [Link]

  • Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters . PubMed. [Link]

  • Process for the purification of crude pyrroles.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . PMC - NIH. [Link]

Sources

solving solubility issues of 1,3,5-trimethylpyrrole derivatives in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 1,3,5-Trimethylpyrrole Scaffolds

Ticket ID: #PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open Topic: Overcoming aqueous insolubility and stability instability of electron-rich pyrrole derivatives.

Executive Summary

You are encountering solubility issues with 1,3,5-trimethylpyrrole derivatives because you are likely treating them as standard amines. They are not. Unlike pyridine or aliphatic amines, the nitrogen lone pair in a pyrrole is delocalized into the aromatic sextet.[1] This results in two critical challenges:

  • No Basicity: You cannot protonate the nitrogen to form a water-soluble salt (pKa of conjugate acid is ~ -3.8).[1]

  • Acid Sensitivity: Attempting to use acidic media will trigger rapid electrophilic polymerization (turning the solution red/black).[1]

This guide provides the correct formulation protocols, moving from non-invasive encapsulation to chemical modification.[1]

Module 1: The Physico-Chemical Barrier (Diagnosis)

Before attempting formulation, you must understand the specific molecular limitations of the 1,3,5-trimethylpyrrole scaffold.[1]

PropertyValue (Approx.)Implication for Solubility
LogP (Octanol/Water) ~1.8 – 2.5Moderately lipophilic. The molecule prefers sticking to itself (π-π stacking) rather than interacting with water.[1]
pKa (Conjugate Acid) ~ -3.8Critical: The molecule is not basic in water.[1] Adding HCl will NOT form a salt; it will degrade the sample.[1]
H-Bond Donors 0The N-methyl group removes the only H-bond donor, significantly reducing water interaction.
Reactivity High (C2 Position)The open

-position (C2) is electron-rich and prone to oxidation or polymerization.

The "Red Solution" Warning: If your aqueous solution turns pink, red, or black upon standing, you have triggered acid-catalyzed polymerization .[1] The 1,3,5-substitution pattern leaves the C2 (


) position open and highly activated.[1] Even weak acids (pH < 5) can initiate a chain reaction connecting the C2 of one molecule to the C3/C4 of another.

Module 2: Formulation Strategies (The "How-To")

Since salt formation is impossible for the core scaffold, we must rely on Encapsulation and Cosolvency .[1]

Strategy A: Cyclodextrin Complexation (Recommended)

This is the "Gold Standard" for hydrophobic aromatics.[1] It traps the lipophilic pyrrole inside a hydrophobic cavity while presenting a hydrophilic exterior to the water.[1]

  • Recommended Agent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Why: The cavity size of

    
    -CD (6.0–6.5 Å) is perfect for the trimethylpyrrole dimensions.
    

Protocol: Phase Solubility Encapsulation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS (pH 7.4). Do not use acidic water.[1]
    
  • Addition: Add your pyrrole derivative in excess (supersaturated).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-complexed solid.[1]

  • Validation: Analyze filtrate by HPLC.

Strategy B: The "Parachute" Method (Cosolvents + Surfactants)

If you need a quick solution for biological assays (in vitro), use a kinetic solubility approach.[1]

The "10% Rule" Protocol:

  • Stock Solution: Dissolve compound in pure DMSO at 100x the final target concentration (e.g., 10 mM).

  • Intermediate Step (Crucial): Do not pipette DMSO directly into PBS.[1] It will crash out.

  • Surfactant Buffer: Prepare PBS containing 0.5% Tween-80 or Polysorbate 20 .[1]

  • Mixing: Slowly add the DMSO stock to the Surfactant Buffer with rapid vortexing.

    • Mechanism:[2][3] The surfactant forms micelles that catch the precipitating pyrrole molecules (the "parachute") before they can aggregate into crystals.[1]

Visualizing the Decision Logic

The following diagram outlines the decision process for solubilizing your specific derivative.

SolubilityStrategy Start Start: 1,3,5-Trimethylpyrrole Derivative CheckSideChain Does side chain have Basic Amine or Acidic Group? Start->CheckSideChain YesSalt Yes: Use Salt Formation (e.g., HCl or Na salt) CheckSideChain->YesSalt Yes NoSalt No: Core Scaffold Only (Non-ionizable) CheckSideChain->NoSalt No CheckStability Check Acid Stability (Does it turn red?) YesSalt->CheckStability Stable Stable: Proceed with Salt CheckStability->Stable No Color Change Unstable Unstable: Avoid Acid Use Neutral Encapsulation CheckStability->Unstable Turns Red/Black Cyclodextrin 20% HP-beta-CD Complexation Unstable->Cyclodextrin Safe Path AppType Application Type? NoSalt->AppType InVitro In Vitro / HTS AppType->InVitro InVivo In Vivo / Formulation AppType->InVivo Cosolvent DMSO Stock + 0.5% Tween-80 in PBS InVitro->Cosolvent InVivo->Cyclodextrin

Figure 1: Decision Matrix for solubilizing pyrrole derivatives. Note that the core scaffold requires encapsulation or cosolvents, while functionalized derivatives may allow salt formation if acid-stable.

Module 3: Troubleshooting & FAQ

Q1: I added 1N HCl to dissolve the compound, and it turned into a black tar. What happened? A: You initiated acid-catalyzed polymerization. The 1,3,5-trimethylpyrrole is electron-rich.[1] Protons (


) attack the 

-carbon (position 2), creating a reactive carbocation that attacks other pyrrole rings.[1]
  • Fix: Never use pH < 6.0. If you need a buffer, use Phosphate (pH 7.[1]4) or HEPES.

Q2: My compound precipitates immediately when I add the DMSO stock to the cell culture media. A: This is "solvent shock."[1] The water molecules stripped the DMSO solvation shell faster than the compound could disperse.[1]

  • Fix: Pre-dilute your DMSO stock 1:10 into PEG-400 before adding to the media.[1] The PEG acts as an intermediate polarity bridge.[1] Alternatively, ensure the media contains at least 5% Fetal Bovine Serum (FBS), as serum albumin binds lipophilic drugs.[1]

Q3: Can I use liposomes? A: Yes, but it is often overkill. 1,3,5-trimethylpyrrole is lipophilic enough to load into the lipid bilayer, but simple cyclodextrin complexation is usually cheaper, more stable, and easier to QC for this class of molecule.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. (Referencing Pyrrole reactivity and acid sensitivity). [1]

  • PubChem Compound Summary. (2024). 1,2,5-Trimethylpyrrole (Isomeric reference for properties).[1][4]

Sources

removing unreacted Vilsmeier reagent from pyrrole aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Reagent & Residuals from Pyrrole Aldehyde Synthesis

Executive Summary

The Vilsmeier-Haack formylation is the industry standard for introducing aldehyde groups onto electron-rich heterocycles like pyrrole.[1] However, the "clean-up" is notoriously difficult due to three converging factors:

  • The Stability of the Intermediate: The reaction produces an iminium salt intermediate that is stable in acid; it must be actively hydrolyzed to release the aldehyde.[1]

  • The Solvent (DMF): It is high-boiling (

    
    ) and water-miscible, making it difficult to remove by rotary evaporation or simple extraction.
    
  • Substrate Sensitivity: Pyrroles are acid-sensitive ("acidophobic").[1] Improper quenching generates massive amounts of HCl/phosphoric acid, causing the pyrrole product to polymerize into a black tar (pyrrole red).

This guide provides the standard operating procedure (SOP) for safe quenching and purification, specifically engineered to preserve the labile pyrrole nucleus.

The Mechanism of Failure

To troubleshoot effectively, you must visualize what is happening in the flask.[1] You are not just removing "reagent"; you are managing a multi-step hydrolysis.

VilsmeierMechanism cluster_0 Activation (Cold) cluster_1 Substitution (RT/Heat) cluster_2 Quench & Hydrolysis (Critical Step) DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate (STABLE IN ACID) VR->Intermediate + Pyrrole Pyrrole Pyrrole Substrate Pyrrole->Intermediate Aldehyde Pyrrole-2-Carboxaldehyde (Final Product) Intermediate->Aldehyde Hydrolysis (pH > 4) Waste Waste: DMF, HOP(O)Cl2, HCl Intermediate->Waste Byproducts Buffer Buffer (NaOAc)

Figure 1: The Vilsmeier-Haack Pathway.[2][3] Note that the "Intermediate" (Red) does not spontaneously become the product; it requires a buffered hydrolysis step.

Standard Operating Procedure (SOP)

The "Silverstein" Buffered Quench

Reference: Organic Syntheses, Coll. Vol. 4, p. 831 (1963). [1]

Why this works: Unlike NaOH or water alone, Sodium Acetate (NaOAc) acts as a buffer. It neutralizes the strong mineral acids (HCl,


) generated by the decomposition of excess 

, preventing pyrrole polymerization, while providing the basicity required to hydrolyze the iminium salt.
Protocol Steps:
  • Cool Down: Cool the reaction mixture (which is likely dark/viscous) to 0–5°C .

  • Prepare Buffer: Dissolve Sodium Acetate Trihydrate (approx. 5 molar equivalents relative to

    
    ) in water.
    
    • Ratio: ~2.5 mL water per gram of NaOAc.

  • The Quench (Exothermic): Add the NaOAc solution dropwise.[1]

    • Observation: You will see vigorous fuming/bubbling. This is the unreacted Vilsmeier reagent destroying itself.

    • Control: Keep internal temp

      
      .
      
  • The Hydrolysis (The Waiting Game): Once addition is complete, reflux or stir vigorously at room temperature for 15–20 minutes.

    • Crucial: The mixture usually turns from a suspension to a clear two-phase system (or oil separates) as the iminium salt converts to the aldehyde.[1]

  • Extraction: Extract with Diethyl Ether or Dichloromethane (DCM).[1]

  • The "DMF Purge": Wash the combined organics with:

    • 3x Saturated

      
       (removes acid).
      
    • 3x Water (removes DMF).[4][5]

    • 1x Brine (dries the organic layer).

Troubleshooting & FAQs

Module A: Removing Residual DMF

Issue: "My NMR shows a large DMF peak (singlets at 2.9, 3.0, 8.0 ppm) even after rotovap."

MethodProtocolWhen to use
The 10x Wash Wash organic layer with water volume 10x that of the DMF used.[6]Standard. Best for hydrophobic products.
LiCl Extraction Wash organic layer with 5% aqueous Lithium Chloride (LiCl) .[4][6]Advanced. LiCl increases the ionic strength, forcing DMF into the aqueous phase better than brine.
Azeotrope Add Toluene or Heptane to the crude oil and rotovap.[1] Repeat 3x.Final Polish. Toluene forms an azeotrope with DMF, carrying it over at lower temperatures.
Module B: Critical Failure Modes

Q: The reaction turned into a black tar upon quenching. What happened? A: You likely experienced Acid-Catalyzed Polymerization .[1]

  • Cause: Quenching with pure water generates HCl. Pyrroles are unstable in strong acid.

  • Fix: You must use a buffer (Sodium Acetate) or add the reaction mixture into a cold Sodium Carbonate solution. Never add water directly to the reaction if the substrate is sensitive.

Q: I isolated the product, but the yield is <20%. The rest is water-soluble. A: Incomplete Hydrolysis.[1]

  • Cause: The iminium salt intermediate is water-soluble. If you extracted too early, you left the intermediate in the aqueous layer.

  • Fix: After adding the base/water, you must stir (often with mild heat) for at least 20–60 minutes to ensure the

    
     bond hydrolyzes to 
    
    
    
    .[1]

Q: Can I use NaOH to quench? A: generally No for pyrroles. Strong bases can cause Cannizzaro reactions or ring degradation. Stick to Acetate or Carbonate.

Advanced Workflow: The Rescue Decision Tree

Use this logic flow when the standard extraction fails.

Troubleshooting Start Quench Complete (Post-Hydrolysis) Check Check TLC/NMR Start->Check Issue1 Issue: Residual DMF Check->Issue1 Issue2 Issue: Black Tar/Oiling Check->Issue2 Issue3 Issue: Product in Aqueous Check->Issue3 Sol1 Add Toluene -> Rotovap (Azeotrope) OR Wash with 5% LiCl Issue1->Sol1 Sol2 Dissolve in Ether -> Filter Tar Recrystallize from Hexane Issue2->Sol2 Sol3 Stir Aqueous with Base (pH 9) for 1 hour -> Re-extract Issue3->Sol3

Figure 2: Troubleshooting logic for common Vilsmeier-Haack isolation failures.

References

  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. (1963). "Pyrrole-2-carboxaldehyde".[7] Organic Syntheses, Coll. Vol. 4, p.831.

  • Meth-Cohn, O.; Stanforth, S. P. (1991).[8][9] "The Vilsmeier–Haack Reaction (Review)".[1][9] Comprehensive Organic Synthesis, 2, 777-794.[9]

  • Armarego, W. L. F.; Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann. (Reference for DMF removal via azeotrope).

Sources

controlling regioselectivity in 1,3,5-trimethylpyrrole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective functionalization of 1,3,5-trimethylpyrrole , a substrate where the interplay between electronic activation (alpha-effect) and steric crowding (1,3-diaxial-like strain) creates specific challenges.

🔬 Substrate Analysis Dashboard

Before troubleshooting, confirm your substrate's active sites.[1] 1,3,5-Trimethylpyrrole is an unsymmetrical, electron-rich heterocycle with two open ring positions and three reactive methyl groups.[1]

PositionTypeReactivity ProfileSteric Environment
C2 Ring (

)
Primary Reactive Site. Electronically favored (HOMO coefficient high).High. Flanked by N-Me and C3-Me.
C4 Ring (

)
Secondary Site. Electronically disfavored compared to

.
High. Flanked by C3-Me and C5-Me.
N-Me LateralInert to SEAr. Susceptible to radical/base attack (rare).[1]N/A
C3/C5-Me LateralLatent Nucleophile. Activatable via lateral lithiation if ring is blocked.[1]N/A

🛠️ Troubleshooting Guides & FAQs

Module 1: Electrophilic Aromatic Substitution (SEAr)

User Issue: "I am trying to acylate/formylate at C4, but I exclusively get the C2 product despite the steric hindrance."

Q1: Why is the reaction so selective for C2 when it looks more sterically crowded?

A: You are fighting the "Alpha-Effect." In pyrroles, the electronic stabilization of the intermediate sigma-complex at the


-position (C2/C5) overwhelmingly dominates over steric factors. Attack at C2 yields a carbocation stabilized by three resonance structures, whereas attack at C4 (

) yields only two.[1]
  • The Reality: Even though C2 is sandwiched between the N-Me and C3-Me groups, the activation energy for

    
    -attack is significantly lower. The transition state is early, meaning the electrophile commits to C2 before steric clashes become prohibitive.[1]
    
Q2: How do I force the reaction to the C4 position?

A: You cannot easily force direct C4 substitution on this specific substrate using standard kinetics.[1] You must use Thermodynamic Control or Blocking Strategies .[1]

Strategy A: The Migration Protocol (Acylation Only) Acyl groups on pyrroles can migrate from C2 to C3/C4 under strong acid catalysis at high temperatures.[1]

  • Perform SEAr at C2: Standard Friedel-Crafts (e.g., Ac

    
    O/BF
    
    
    
    OEt
    
    
    ) to get the 2-acyl product.[1]
  • Trigger Migration: Heat the isolated 2-acyl isomer in strong acid (e.g., TFA or TfOH) at >100°C. The acyl group may migrate to the thermodynamically more stable (less hindered)

    
    -position (C4) to relieve the steric strain between the N-Me and C3-Me.
    

Strategy B: The "Steric Wall" (Bulky Electrophiles) If you use an exceptionally bulky electrophile (e.g., tert-butyl chloride or a hindered Vilsmeier reagent), the steric penalty at C2 may finally override the electronic preference, shifting some product to C4.[1] However, yields are typically low due to overall ring deactivation.[1]

Module 2: Lithiation & Metalation

User Issue: "I treated the substrate with n-BuLi expecting C2-lithiation, but I see a mixture or decomposition."

Q3: Where does Lithium actually go? Ring (C2) or Lateral (Methyl)?

A: It depends strictly on your solvent and additives.[1]

  • Standard Conditions (n-BuLi/THF): Directed Ortho Metalation (DoM) directs Lithium to C2 . The N-Me group coordinates the Li, directing it to the adjacent

    
    -proton.
    
  • The Risk: Because C2 is hindered by the C3-Me, the base may struggle to access the proton, leading to Lateral Lithiation at the C5-methyl group (forming a benzylic-like anion) or the N-methyl group.

Q4: How do I ensure clean C2-lithiation?

A: Use n-BuLi/TMEDA in Hexane at -78°C to 0°C . TMEDA breaks up the BuLi aggregates, making the butyl anion smaller and more reactive, allowing it to sneak into the hindered C2 pocket.[1] Avoid THF if possible, as it promotes lateral deprotonation at higher temperatures.[1]

Module 3: Protocol Visualization

The following diagram illustrates the decision tree for functionalizing 1,3,5-trimethylpyrrole.

G Start 1,3,5-Trimethylpyrrole SEAr Electrophilic Subst. (Vilsmeier/Friedel-Crafts) Start->SEAr Electrophile (E+) Lithiation Lithiation (n-BuLi/TMEDA) Start->Lithiation Base (B-) C2_Prod C2-Product (Major) (Kinetic Control) SEAr->C2_Prod Standard Conditions (0-25°C) Lithiation->C2_Prod Hexane/TMEDA (Directs to alpha) Lat_Prod Lateral-Li (C5-Me) (Side Reaction) Lithiation->Lat_Prod THF/High Temp (Steric leak) C4_Prod C4-Product (Thermodynamic/Migration) C2_Prod->C4_Prod Acid/Heat (>100°C) (Acyl Migration)

Figure 1: Reaction pathways for 1,3,5-trimethylpyrrole showing the dominance of C2-reactivity and the migration route to C4.

📊 Experimental Data Summary

Table 1: Regioselectivity of Common Reactions

Reaction TypeReagentsPrimary SiteSecondary SiteNotes
Vilsmeier-Haack POCl

, DMF
C2 (>95%)C4 (<5%)Electronic control dominates; C2 formyl is standard.
Friedel-Crafts AcCl, AlCl

C2 C4Kinetic product is C2.[1] Rearrangement possible with acid.[1]
Lithiation n-BuLi, TMEDAC2 Lateral (C5-Me)C2 is sterically hindered but DoM effect directs Li there.
Halogenation NBS, THFC2 C4Highly exothermic; difficult to stop at mono-substitution.[1]

🧪 Standard Operating Procedures (SOPs)

SOP 1: C2-Formylation (Vilsmeier-Haack)

Target: Synthesis of 1,3,5-trimethylpyrrole-2-carbaldehyde

  • Reagent Prep: In a flame-dried flask, cool DMF (3.0 equiv) to 0°C under N

    
    .
    
  • Activation: Dropwise add POCl

    
      (1.1 equiv).[1] Stir for 15 min to form the Vilsmeier salt (white precipitate may form).[1]
    
  • Addition: Dilute 1,3,5-trimethylpyrrole (1.0 equiv) in DCE (1,2-dichloroethane) and add dropwise to the salt at 0°C.

  • Reaction: Warm to room temperature. If conversion is low after 2h (due to sterics), heat to 60°C.

  • Hydrolysis: Pour mixture into ice-cold saturated NaOAc solution. Stir vigorously for 1h.

  • Validation: Check NMR. C4-H should appear as a singlet around 5.8-6.0 ppm.

SOP 2: C2-Lithiation

Target: Nucleophilic activation for reaction with aldehydes/halides

  • Setup: Flame-dry flask, Ar atmosphere. Solvent: Anhydrous Hexane (critical for regiocontrol).[1]

  • Mix: Add 1,3,5-trimethylpyrrole (1.0 equiv) and TMEDA (1.1 equiv).

  • Cool: Cool to 0°C (going to -78°C is often unnecessary for pyrroles and may reduce solubility, but 0°C balances rate vs. lateral lithiation).[1]

  • Metalate: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.[1] Stir at 0°C for 30-60 mins.

  • Quench: Add electrophile (e.g., MeI, PhCHO) at 0°C, then warm to RT.

📚 References

  • Electronic vs. Steric Control in Pyrroles:

    • Anderson, H. J., & Lee, S. F. (1965).[1] Pyrrole chemistry. IV. The acylation of pyrrole and N-alkylpyrroles.[1][2] Canadian Journal of Chemistry, 43(2), 409-414.[1] Link[1]

  • Vilsmeier-Haack Regioselectivity:

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][2] Comprehensive Organic Synthesis, 2, 777-794.[1] Link

  • Lithiation of N-Alkyl Pyrroles:

    • Chadwick, D. J., & Willbe, C. (1977).[1] Lithiation of N-alkylpyrroles. Journal of the Chemical Society, Perkin Transactions 1, 887-893.[1] Link

  • Acyl Migration (C2 to C3/C4):

    • Carson, J. R., & Davis, N. M. (1981).[1] Isomerization of 2-acylpyrroles. The Journal of Organic Chemistry, 46(4), 839-843.[1] Link[1]

Sources

Technical Support Center: Stability & Handling of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CHO-STAB-001 Topic: Acidic Stability Profile & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: Stability Dashboard

Before proceeding with experimental workflows, review the critical stability parameters for 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde .

ParameterStatusCritical Note
Acid Sensitivity ⚠️ Moderate Stable in dilute/weak acids (e.g., Acetic acid) for short durations. Unstable in concentrated mineral acids (HCl, H₂SO₄), leading to rapid polymerization (red/black tars).
Oxidation Risk ⚠️ Moderate Electron-rich pyrrole ring is susceptible to air oxidation. The C2-aldehyde group provides partial stabilization, but prolonged air exposure turns the solid brown.
Thermal Stability Good Stable up to ~60°C in neutral solvents. Avoid heating >40°C in acidic media.
Storage ❄️ Cold Store at 2–8°C under Argon/Nitrogen.

Technical Deep Dive: The "Open C4" Vulnerability

To troubleshoot effectively, you must understand the molecular mechanism of failure.

The Structural Conflict

The molecule contains two opposing forces:

  • Stabilizing: The C2-Formyl group (CHO) is electron-withdrawing, reducing the electron density of the pyrrole ring and making it less prone to oxidation than alkyl-pyrroles.

  • Destabilizing: The N1, C3, and C5 Methyl groups are electron-donating, activating the ring. Crucially, the C4 position is unsubstituted .

The Failure Mechanism: Acid-Catalyzed Self-Condensation

In acidic conditions, the carbonyl oxygen is protonated, becoming highly electrophilic. Simultaneously, the electron-rich C4 position of a neighboring molecule acts as a nucleophile. This leads to the formation of dipyrromethane-like dimers and eventual polymers (often observed as "pyrrole red").

Pathway Visualization

The following diagram illustrates the specific degradation pathway triggered by acid.

PyrroleDegradation Monomer 1,3,5-Trimethyl- pyrrole-2-CHO Protonated Activated Species (C=OH+) Monomer->Protonated + H+ (Acid) Dimer C2-C4 Linked Dimer (Dipyrromethane) Protonated->Dimer + Monomer (Attack at C4) Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Chain Propagation

Figure 1: Acid-catalyzed self-condensation pathway targeting the unsubstituted C4 position.[1]

Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned dark red/black upon adding acid."

Diagnosis: Rapid polymerization. Root Cause: You likely used a strong mineral acid (HCl, H₂SO₄) or high concentration without temperature control. The "Open C4" position attacked the activated aldehyde of a neighbor. Corrective Action:

  • Switch Acids: Use weaker organic acids (Acetic Acid, Formic Acid) or buffered systems if possible.

  • Dilution: High concentration favors intermolecular condensation. Dilute the reaction to <0.1 M.

  • Temperature: Perform acid additions at 0°C .

Issue 2: "I see a new spot on TLC just above the starting material."

Diagnosis: Dimer formation or Acetal formation. Root Cause:

  • If using an alcohol solvent (MeOH/EtOH) with acid: You formed the acetal/hemiacetal .

  • If using non-nucleophilic solvent: You formed the dimer . Verification:

  • Acetal Check: Treat a small aliquot with aqueous acid. If it reverts to the aldehyde (starting material), it was the acetal.

  • Dimer Check: This is irreversible. Isolate and check Mass Spec (M+ = ~2x MW).

Issue 3: "Low yield during Vilsmeier-Haack synthesis workup."

Diagnosis: Hydrolysis failure or decomposition. Root Cause: The intermediate iminium salt requires hydrolysis to release the aldehyde. If the hydrolysis pH is too low (<1) for too long, the product degrades. Protocol Adjustment:

  • Buffer the hydrolysis step with Sodium Acetate (NaOAc) to maintain pH ~4–5. Avoid quenching directly into strong acid.

Validated Experimental Protocols

Protocol A: Stability "Stress Test"

Use this to validate if your specific reaction conditions are safe for the starting material.

  • Prepare Stock: Dissolve 10 mg of 1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde in 1 mL of your target solvent.

  • Baseline: Take a TLC (Solvent system: Hexane/EtOAc 4:1).

  • Acid Spike: Add 10 µL of the acid catalyst you intend to use.

  • Monitor:

    • T=0 min: Check TLC immediately.

    • T=1 hour: Check TLC.

    • Visual: Watch for color change from pale yellow/orange to dark red/brown.

  • Interpretation:

    • No Change: Safe to proceed.

    • New Spots/Streaking: Unstable.[2] Lower temperature or change acid.

Protocol B: Purification of Acid-Contaminated Batches

If a batch has been exposed to acid and shows early signs of degradation (reddening).

  • Dissolution: Dissolve crude material in Dichloromethane (DCM).

  • Wash: Wash immediately with saturated NaHCO₃ (Sodium Bicarbonate) to neutralize trace acids.

  • Dry: Dry organic layer over Na₂SO₄ (Sodium Sulfate). Do not use acidic clays.

  • Filtration: Filter and evaporate at <40°C.

  • Recrystallization: If solid, recrystallize from Hexane/Ethanol. If oil, perform rapid column chromatography on neutralized silica (pre-wash silica with 1% Triethylamine in Hexane).

References

  • PubChem. (n.d.).[3] 3,4,5-trimethyl-1H-pyrrole-2-carbaldehyde (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.[1][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2022).[2] Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Characteristic IR Absorption Bands of Pyrrole-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole-2-carbaldehyde (2-formylpyrrole) presents a unique infrared (IR) spectroscopic profile driven by a dominant intramolecular hydrogen bond.[1] Unlike its structural isomer (pyrrole-3-carbaldehyde) or heteroatom analogs (furfural, thiophene-2-carbaldehyde), the carbonyl group in pyrrole-2-carbaldehyde is "locked" in a syn (cis) conformation by a strong N-H[1]···O=C interaction.[1][2][3]

This guide provides a technical breakdown of these spectral signatures, offering researchers a robust method to distinguish this scaffold from alternatives using standard FTIR workflows.

Mechanistic Principles: The "Cis-Lock" Effect

To interpret the IR spectrum of pyrrole-2-carbaldehyde, one must understand the competing electronic and steric forces at play.

Intramolecular Hydrogen Bonding

In the ground state, pyrrole-2-carbaldehyde adopts a planar syn conformation. The pyrrolic N-H proton acts as a donor to the carbonyl oxygen acceptor.

  • Electronic Consequence: This interaction withdraws electron density from the carbonyl oxygen, increasing the contribution of the single-bond resonance character (C+-O⁻).

  • Spectral Result: The C=O bond order decreases, causing a red shift (lowering) of the stretching frequency compared to non-hydrogen-bonded analogs.

Conformational Isomerism[1]
  • Syn (Cis) Conformer: Stabilized by ~15 kJ/mol due to H-bonding.[1] Dominates in non-polar solutions and gas phase.

  • Anti (Trans) Conformer: Lacks H-bonding; dipole-dipole repulsion destabilizes this form.[1] Only observed in significant amounts upon UV irradiation or in specific matrix isolation experiments.

Comparative Analysis: Spectral Fingerprints

The following data compares the carbonyl (C=O) stretching frequencies of pyrrole-2-carbaldehyde against key alternatives.

Table 1: Carbonyl Stretching Frequency Comparison (Solution Phase)
CompoundStructureC=O[2][3][4][5][6][7][8][9][10][11] Frequency (CHCl₃/CCl₄)Dominant InteractionConcentration Effect
Pyrrole-2-carbaldehyde 2-position CHO~1650 – 1670 cm⁻¹ Intramolecular H-Bond (N-H···O)Independent (Frequency constant upon dilution)
Pyrrole-3-carbaldehyde 3-position CHO~1680 – 1700 cm⁻¹Free C=O (or Intermolecular)Dependent (Shifts to higher

upon dilution)
Furan-2-carbaldehyde O-heterocycle~1670 / 1690 cm⁻¹ (Doublet)Fermi Resonance / ConformersIndependent
Thiophene-2-carbaldehyde S-heterocycle~1665 cm⁻¹Conjugation (S is less electronegative)Independent

Note: The "Doublet" in Furfural is often attributed to the coexistence of cis/trans rotamers and Fermi resonance, lacking the stabilizing "lock" of the N-H group.

Table 2: Phase-Dependent Shifts for Pyrrole-2-Carbaldehyde
PhaseFrequency (

)
Explanation
Gas Phase ~1710 cm⁻¹Monomeric, minimal lattice effects.[1]
Dilute Solution (CCl₄) ~1660 cm⁻¹Intramolecular H-bond dominates; solvent is non-competing.
Solid State (KBr) ~1640 – 1650 cm⁻¹Intermolecular stacking + Intramolecular H-bonds lead to maximum red shift.

Experimental Protocols

Protocol A: Distinguishing Isomers (The Dilution Test)

Objective: To definitively distinguish pyrrole-2-carbaldehyde from pyrrole-3-carbaldehyde using solution-phase FTIR.

Materials:

  • Spectroscopic grade CCl₄ or CHCl₃ (dried over molecular sieves).[1]

  • Liquid IR cell (CaF₂ or NaCl windows) with variable path length (0.1 mm to 1.0 mm).[1]

Workflow:

  • Preparation: Prepare a stock solution of the analyte (0.1 M).

  • Scan 1 (Concentrated): Record spectrum of 0.1 M solution. Focus on the 1600–1750 cm⁻¹ region.[10]

  • Dilution: Dilute the stock to 0.01 M and then 0.001 M.

  • Scan 2 & 3 (Dilute): Record spectra at each dilution. Note: Increase path length or scans to compensate for lower signal.

  • Analysis:

    • Pyrrole-2-CHO: The C=O peak position remains unchanged (e.g., stays at ~1660 cm⁻¹).[1] The H-bond is internal and unaffected by solvent distance.

    • Pyrrole-3-CHO: The C=O peak shifts to a higher wavenumber (e.g., moves from 1660 to 1690 cm⁻¹) as intermolecular dimers break apart into free monomers.[1]

Protocol B: Solid State Characterization (KBr Pellet)

Objective: Routine quality control (QC) fingerprinting.

  • Grinding: Mix 1–2 mg of sample with ~100 mg of dry spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen scattering.[1]

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation: Look for the characteristic broad N-H stretch (3100–3300 cm⁻¹) and the lowered C=O stretch (~1640–1650 cm⁻¹).

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the pyrrole-2-carbaldehyde scaffold based on spectral data.

IR_Identification Start Unknown Heterocyclic Aldehyde (IR Spectrum Analysis) CheckRegion Check Carbonyl Region (1600 - 1750 cm⁻¹) Start->CheckRegion Split1 Is C=O Frequency < 1670 cm⁻¹? CheckRegion->Split1 HighFreq Frequency > 1680 cm⁻¹ (Likely Free/Non-H-Bonded) Split1->HighFreq No LowFreq Frequency ~1640-1670 cm⁻¹ (Likely Conjugated/H-Bonded) Split1->LowFreq Yes Heteroatom Check NH Region (3200-3500 cm⁻¹) Is NH Absent? HighFreq->Heteroatom DilutionTest Perform Dilution Test (CCl₄ Solution) LowFreq->DilutionTest Result1 Peak Shifts to Higher ν (Intermolecular H-Bond) DilutionTest->Result1 P3C Candidate: Pyrrole-3-carbaldehyde (or 2-isomer with blocked NH) Result1->P3C Yes Result2 Peak Position Constant (Intramolecular H-Bond) Result1->Result2 No P2C Confirmed: Pyrrole-2-carbaldehyde (Cis-Lock Conformation) Result2->P2C Yes FuranThio Candidate: Furfural / Thiophene-2-CHO (No Internal H-Bond) Heteroatom->FuranThio Yes

Figure 1: Decision tree for distinguishing pyrrole-2-carbaldehyde from isomers and analogs using IR spectral shifts.

References

  • NIST Mass Spectrometry Data Center. (n.d.).[1] 1H-Pyrrole-2-carboxaldehyde Gas Phase IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • Kaye, P. T., Macrae, R., Meakins, G. D., & Patterson, C. H. (1980).[1][12] An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2.[1][12] Retrieved from [Link]

  • Gomez-Zavaglia, A., & Fausto, R. (2007).[1] Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? The Journal of Chemical Physics, 126.[1] Retrieved from [Link][1]

  • Chadwick, D. J., Chambers, J., Meakins, G. D., & Snowden, R. L. (1975).[1] The infrared bands of thiophen-2-carbaldehydes in the carbonyl region: multiple absorption caused by Fermi resonance. Journal of the Chemical Society, Perkin Transactions 2.[1][12] Retrieved from [Link]

  • MDPI Molbank. (2023).[1] Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link][1]

Sources

Navigating the Analytical Frontier: A Comparative Guide to HPLC Retention Time Standards for Trimethylpyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the accurate identification and quantification of impurities and degradation products are paramount. Trimethylpyrrole aldehydes, a class of heterocyclic compounds, often emerge as critical process-related impurities or synthetic intermediates. Their analysis, however, is hampered by a significant challenge: the lack of commercially available, certified reference standards. This guide, therefore, ventures into this analytical frontier, providing a comprehensive framework for establishing reliable High-Performance Liquid Chromatography (HPLC) methods for these compounds. In the absence of commercial standards to directly compare, this document serves as a practical manual for the in-house development of standards and subsequent chromatographic analysis, empowering researchers to achieve accurate and reproducible results.

The Uncharted Territory: Absence of Commercial Standards

A thorough investigation of the current market for analytical standards reveals a critical gap: there are no readily available, certified reference materials for trimethylpyrrole aldehydes. This absence necessitates a proactive approach from researchers, requiring the in-house synthesis and characterization of these compounds to serve as internal standards for HPLC analysis. While this presents an initial hurdle, it also offers the advantage of a well-characterized standard tailored to specific research needs.

Charting the Course: In-House Synthesis of a Trimethylpyrrole Aldehyde Standard

To establish a reliable analytical method, the synthesis of a known trimethylpyrrole aldehyde is the foundational step. Based on established synthetic routes for substituted pyrroles, a representative protocol for the synthesis of 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde is outlined below. This protocol is a composite of known organic synthesis methodologies and should be performed by personnel with appropriate expertise in a controlled laboratory environment.

Experimental Protocol: Synthesis of 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde

Objective: To synthesize 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde to serve as an internal standard for HPLC analysis.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Ammonium acetate

  • Glacial acetic acid

  • Phosphorus oxychloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of 2,3,4-Trimethylpyrrole:

    • In a round-bottom flask, dissolve 3-Methyl-2,4-pentanedione and a molar excess of ammonium acetate in glacial acetic acid.

    • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,3,4-trimethylpyrrole.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, cool N,N-Dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

    • Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

    • Dissolve the purified 2,3,4-trimethylpyrrole in a minimal amount of DMF and cool in an ice bath.

    • Add the prepared Vilsmeier reagent dropwise to the pyrrole solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde.

    • Purify the final product by recrystallization or column chromatography.

Characterization: The identity and purity of the synthesized standard must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

Navigating the Separation: A Recommended HPLC Method

With a well-characterized internal standard in hand, the next step is to develop a robust HPLC method for the separation and quantification of trimethylpyrrole aldehydes. The following method is proposed based on the general principles of reversed-phase chromatography for polar and moderately polar analytes.[1][2]

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To develop a reliable HPLC method for the separation of trimethylpyrrole aldehyde isomers.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for the aromatic pyrrole ring, while the longer column length enhances resolution between closely related isomers.[3]
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase and protonate the pyrrole nitrogen, leading to sharper peaks.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good elution strength for a wide range of compounds.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient elution is recommended to effectively separate isomers with different polarities and to ensure that all compounds of interest are eluted within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nm (or determined by UV scan of the standard)Pyrrole aldehydes typically exhibit strong UV absorbance around this wavelength. A full UV scan of the synthesized standard is recommended to determine the optimal detection wavelength.
Injection Volume 10 µLA standard injection volume, which can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Predicting the Elution Order: A Comparative Look at Isomer Retention

In the absence of experimental data for a full range of trimethylpyrrole aldehyde isomers, we can predict their relative retention times based on fundamental chromatographic principles. The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction.[1] Therefore, the polarity of the isomers will be the main determinant of their elution order.

Table 1: Predicted Elution Order of Trimethylpyrrole Aldehyde Isomers

IsomerPredicted Relative Retention TimeRationale
2,3,4-Trimethyl-5-formylpyrrole Earliest ElutingThe aldehyde group at the 5-position is sterically unhindered, allowing for greater interaction with the polar mobile phase, leading to weaker retention.
2,3,5-Trimethyl-4-formylpyrrole IntermediateThe aldehyde group is flanked by one methyl group, leading to intermediate polarity and retention.
2,4,5-Trimethyl-3-formylpyrrole IntermediateSimilar to the 4-formyl isomer, the aldehyde is flanked by one methyl group. The exact elution order relative to the 4-formyl isomer would need experimental verification.
3,4,5-Trimethyl-2-formylpyrrole Latest ElutingThe aldehyde group at the 2-position is flanked by two methyl groups, increasing its steric hindrance and reducing its interaction with the polar mobile phase. This leads to stronger hydrophobic interactions with the stationary phase and thus longer retention.

It is crucial to note that this is a predicted order, and the actual elution may be influenced by secondary interactions with the stationary phase.[2] Experimental verification with synthesized standards for each isomer is necessary for definitive identification. The separation of positional isomers can be particularly challenging, and optimization of the mobile phase composition and gradient may be required.[4][5]

Visualizing the Workflow

To provide a clear overview of the entire process, from standard preparation to analysis, the following workflow diagram has been created.

HPLC_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis start Starting Materials synthesis Synthesis of Trimethylpyrrole Aldehyde start->synthesis Reaction purification Purification (Column Chromatography/Recrystallization) synthesis->purification Crude Product characterization Characterization (NMR, MS) purification->characterization Purified Standard sample_prep Sample Preparation characterization->sample_prep Certified Internal Standard hplc_analysis HPLC Separation sample_prep->hplc_analysis Prepared Sample data_analysis Data Analysis & Quantification hplc_analysis->data_analysis Chromatographic Data

Caption: Workflow for the development of HPLC retention time standards for trimethylpyrrole aldehydes.

Conclusion

The analysis of trimethylpyrrole aldehydes in pharmaceutical development demands a rigorous and well-defined analytical approach. While the absence of commercial standards presents a challenge, it is not an insurmountable one. By following the guidelines presented in this document for in-house standard synthesis, characterization, and HPLC method development, researchers can establish a reliable and accurate analytical platform. This guide provides the necessary foundational knowledge and practical protocols to navigate this analytical frontier, ensuring the quality and safety of pharmaceutical products. The principles outlined here can be adapted and optimized for specific trimethylpyrrole aldehyde isomers and analytical challenges, empowering scientists to confidently tackle this important class of compounds.

References

  • PubMed. (2013). Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. Retrieved from [Link]

  • PubMed. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]

  • SciSpace. (2025). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Retrieved from [Link]

  • PubMed. (2018). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2022). Retention behaviour of analytes in reversed phase high performance liquid chromatography – A review | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). FORMATION OF PORPHYRINS FROM PYRROLE AND ALDEHYDES. Retrieved from [Link]

  • CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]

  • National Institutes of Health. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

  • Separation Science. (n.d.). Internal Standards: Strategies From the Frontline. Retrieved from [Link]

  • ResearchGate. (2018). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Retrieved from [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Transition-metal-free and facile synthesis of 3-alkynylpyrrole-2,4-dicarboxylates from methylene isocyanides and propiolaldehyde. Retrieved from [Link]

  • ResearchGate. (2001). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

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Safety Operating Guide

1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 78212-37-0 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol [1]

Executive Summary & Core Directive

For immediate operational use: 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is a functionalized pyrrole derivative used primarily as a synthetic intermediate.[1] While not classified as a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), it poses significant irritation hazards (Skin/Eye/Respiratory) and chemical reactivity risks typical of electron-rich aldehydes.[1]

The Directive: Treat all waste streams containing this compound as Hazardous Organic Waste . Disposal must be achieved via high-temperature incineration equipped with an afterburner and scrubber. Do not discharge into municipal sewer systems or trash.

Hazard Identification & Risk Assessment

Effective disposal begins with understanding the specific risks that dictate handling procedures.

GHS Classification & Hazard Codes
Hazard CategoryGHS CodeHazard Statement
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6][7]
STOT - SE H335 May cause respiratory irritation (Single Exposure).[1][4][5][6][7]
Chemical Reactivity Profile
  • Aldehyde Functionality: Susceptible to oxidation. In the presence of strong oxidizers, it may react exothermically to form the corresponding carboxylic acid.

  • Pyrrole Ring: The electron-rich pyrrole ring makes this compound sensitive to strong acids.[1] Acidic conditions can induce polymerization, leading to the formation of tar-like solids that are difficult to remove from waste containers.

  • Incompatibility:

    • Strong Oxidizers: (e.g., Peroxides, Nitrates, Permanganates) – Fire/Explosion risk.

    • Strong Acids: (e.g., H₂SO₄, HCl) – Exothermic polymerization risk.

    • Strong Bases: Can induce Cannizzaro-type reactions or decomposition.[1]

Pre-Disposal Handling & Waste Segregation

Proper segregation prevents dangerous cross-reactions in waste drums. Use the following logic to categorize waste streams containing 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde.

Segregation Decision Tree

WasteSegregation Start Waste Containing 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde IsMixed Is the compound mixed with other chemicals? Start->IsMixed Pure Pure Substance (Expired/Degraded Stock) IsMixed->Pure No CheckMix Identify Mixture Components IsMixed->CheckMix Yes StreamA Stream A: Non-Halogenated Organic Waste Pure->StreamA Dissolve in Acetone/EtOH Oxidizers Contains Strong Oxidizers? CheckMix->Oxidizers Halogenated Contains Halogenated Solvents (DCM, Chloroform)? Halogenated->StreamA No StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB Yes Acids Contains Strong Acids? Oxidizers->Acids No StreamC Stream C: Quench/Neutralize Before Disposal Oxidizers->StreamC Yes (Risk of Fire) Acids->Halogenated No Acids->StreamC Yes (Risk of Polymerization)

Figure 1: Decision logic for segregating waste streams to prevent incompatibility hazards.

Detailed Disposal Protocols

Scenario A: Routine Laboratory Waste (Solutions)

This covers reaction mixtures, mother liquors, and washing solvents.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is potentially acidic.

  • Solvent Compatibility: Ensure the compound is dissolved. If solid precipitates form, redissolve in a minimal amount of Acetone or Ethanol.

  • Labeling: Label the container clearly with:

    • "HAZARDOUS WASTE - ORGANIC"[1]

    • Constituents: "1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde, [Solvent Name]"

    • Hazard Checkboxes: Irritant, Flammable (if solvent is flammable).

  • Disposal Path: Transfer to the facility's Non-Halogenated Organic Waste stream (unless mixed with DCM/Chloroform, then use Halogenated stream).

Scenario B: Pure Substance (Solid/Stock)

This covers expired shelf-stock or degraded solids.[1]

  • Dissolution: Do not dispose of the solid directly into liquid waste drums, as it may settle and form a sludge.

    • Protocol: Dissolve the solid in a combustible solvent (e.g., Acetone, Methanol, or Ethanol) at a ratio of roughly 10mL solvent per 1g solid.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste container.

  • Empty Container Management: Triple rinse the original bottle with solvent. Add rinsate to the waste container. Deface the label on the original bottle and discard it as standard glass trash (unless P-listed, which this is not).

Scenario C: Spill Cleanup Procedures

Accidental release requires immediate containment to prevent respiratory and dermal exposure.

SpillResponse Alert 1. Alert & Evacuate (If dust/vapors high) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95/Respirator) Alert->PPE Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Collect 4. Collection Scoop into sealable polyethylene bag/jar Contain->Collect Clean 5. Decontamination Wash area with soap & water; Collect rinsate Collect->Clean Dispose 6. Disposal Label as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing chemical spills.[1][7]

Critical Spill Note: If the spill is solid (powder), avoid dry sweeping which generates dust. Dampen slightly with an inert solvent or use a HEPA-filter vacuum if available.[1]

Professional Waste Management Specifications

When contracting with a third-party disposal service (e.g., Veolia, Clean Harbors, Triumvirate), provide the following profile to ensure compliance.

  • Waste Profile Name: Flammable Liquid, Organic, N.O.S. (if dissolved in solvent).[7][8][9]

  • RCRA Code: likely D001 (Ignitable) if in flammable solvent. If solid, it may be classified as Non-Regulated Chemical Waste depending on state regulations, but D001/Incineration is the recommended best practice for pharmaceutical intermediates.

  • Disposal Method Code: INCIN (Incineration).

  • Supplemental Information: "Contains organic aldehyde.[9][10][11] Keep separate from oxidizers."[1][6][7]

References

  • PubChem. 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde (Compound).[1][12][13] National Library of Medicine. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[14] Chapter 8, Management of Waste. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.